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  • Product: Ticabesone
  • CAS: 74131-77-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ticabesone Propionate – Chemical Profiling & Impurity Analysis

This technical guide provides an in-depth profiling of Ticabesone Propionate (CAS 73205-13-7) , a critical structural analog and process impurity of the blockbuster corticosteroid Fluticasone Propionate. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth profiling of Ticabesone Propionate (CAS 73205-13-7) , a critical structural analog and process impurity of the blockbuster corticosteroid Fluticasone Propionate.

Executive Summary

Ticabesone Propionate (CAS 73205-13-7) is a synthetic fluorinated corticosteroid belonging to the androstane series.[1] While it possesses intrinsic glucocorticoid activity, its primary significance in modern drug development is its role as Impurity D (EP/BP) or Related Compound D (USP) in the manufacturing of Fluticasone Propionate.

Chemically, it is the S-methyl thioester analog of Fluticasone Propionate, lacking the single fluorine atom on the 17


-thioester methyl group. This subtle structural difference significantly alters its metabolic stability and lipophilicity profile, making it a critical quality attribute (CQA) to monitor during active pharmaceutical ingredient (API) synthesis.

Part 1: Chemical Identity & Structural Analysis

Ticabesone Propionate is a 17-carbothioate steroid.[1][2][3] Its core structure is identical to Fluticasone Propionate, with the exception of the S-methyl group replacing the S-fluoromethyl group.

Nomenclature & Descriptors
PropertyDetail
CAS Number 73205-13-7
IUPAC Name

-methyl

-difluoro-

-hydroxy-

-methyl-3-oxo-

-(propionyloxy)androsta-1,4-diene-

-carbothioate
Common Synonyms Fluticasone Propionate Impurity D; Fluticasone Related Compound D; Ticabesone 17-propionate
Molecular Formula C

H

F

O

S
Molecular Weight 482.58 g/mol
Chirality 9 Stereocenters (6S, 8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R)
Structural Visualization

The following diagram contrasts the structure of Ticabesone Propionate with its parent drug, Fluticasone Propionate, highlighting the critical metabolic "soft spot" at the thioester.

G cluster_0 Structural Comparison cluster_1 Functional Impact Ticabesone Ticabesone Propionate (CAS 73205-13-7) S-Methyl Thioester (-S-CH3) Fluticasone Fluticasone Propionate (CAS 80474-14-2) S-Fluoromethyl Thioester (-S-CH2-F) Ticabesone->Fluticasone Fluorination of S-Methyl Lipophilicity Lipophilicity (LogP) Ticabesone < Fluticasone Ticabesone->Lipophilicity Stability Metabolic Stability (-S-CH3 is more labile than -S-CH2F) Ticabesone->Stability Fluticasone->Lipophilicity

Caption: Structural relationship between Ticabesone Propionate (S-Methyl) and Fluticasone Propionate (S-Fluoromethyl).[1][4][5]

Part 2: Physicochemical Properties[7][8]

The absence of the fluorine atom on the thioester moiety reduces the compound's lipophilicity compared to Fluticasone. This difference is exploited in Reverse-Phase HPLC (RP-HPLC) for separation.

Key Physical Data
PropertyValue / ObservationReference
Physical State White to off-white crystalline solid[USP/EP Standards]
Melting Point High melting solid (approx. >250°C, decomp)Inferred from structural analogs
Solubility Insoluble in water; Soluble in DMSO, DMF, Methanol[ChemicalBook, 2024]
LogP (Predicted) ~2.5 - 2.8 (Slightly lower than Fluticasone's 3.[1][2]7)Calculated
pKa Neutral (no ionizable groups in physiological range)Structural Analysis
Stability & Reactivity

Ticabesone Propionate contains a thioester linkage . Thioesters are generally more reactive toward nucleophilic attack (hydrolysis) than oxygen esters due to the weaker orbital overlap between the carbonyl carbon and the sulfur atom.

  • Hydrolysis: Under alkaline conditions, the S-methyl group is hydrolyzed to yield the corresponding

    
    -carboxylic acid (Fluticasone Acid) and methanethiol.
    
  • Oxidation: The sulfur atom is susceptible to oxidation to sulfoxides or sulfones if exposed to strong oxidants during stress testing.

Part 3: Synthesis & Impurity Formation Pathways[9]

Understanding the origin of Ticabesone Propionate is essential for process control. It typically arises during the final steps of Fluticasone synthesis.

Formation Mechanism

The standard synthesis of Fluticasone Propionate involves the alkylation of the


-carbothioic acid  intermediate.
  • Intended Reaction: Reaction with bromofluoromethane (or chlorofluoromethane) yields Fluticasone Propionate.

  • Impurity Pathway (Ticabesone): If the reaction environment contains methylating agents (e.g., methyl iodide, methyl bromide) or if the starting material contains S-methyl impurities, Ticabesone Propionate is formed. Alternatively, it can form via transesterification if methanethiol is present.

ReactionPathway cluster_main Target Synthesis cluster_impurity Impurity Formation (Side Reaction) Intermediate 17β-Carbothioic Acid Intermediate (Precursor) Reagent1 + Bromofluoromethane (Br-CH2-F) Intermediate->Reagent1 Reagent2 + Methyl Halide / Methanethiol (Contaminants) Intermediate->Reagent2 Fluticasone Fluticasone Propionate (Target API) Reagent1->Fluticasone Alkylation Ticabesone Ticabesone Propionate (Impurity D) Reagent2->Ticabesone Methylation

Caption: Divergent synthetic pathways leading to the target API (Fluticasone) vs. the impurity (Ticabesone).

Part 4: Analytical Characterization & Protocols

For drug development professionals, distinguishing Ticabesone from Fluticasone is the primary challenge due to their structural similarity.

HPLC Method (USP/EP Aligned)

This protocol separates Ticabesone Propionate (Impurity D) from the main peak.

  • Column: C18 Stationary Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Ammonium dihydrogen phosphate buffer (0.05 M, pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-40 min: 50% B

      
       60% B
      
    • 40-50 min: 60% B

      
       75% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 239 nm.

  • Retention Time (RT): Ticabesone typically elutes before Fluticasone Propionate due to lower lipophilicity (Relative Retention Time ~0.85 - 0.90).

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • Key Fragments:

    • Loss of Propionic Acid:

      
       m/z.
      
    • Steroid Backbone Cleavage: Characteristic androstane fragments.

Part 5: Pharmacological Context (SAR)

While Ticabesone Propionate is monitored as an impurity, it is a potent corticosteroid in its own right.

Structure-Activity Relationship (SAR)

The 17-carbothioate moiety is essential for high glucocorticoid receptor (GR) affinity.

  • Ticabesone (S-Methyl): Possesses high affinity for the GR, likely comparable to other potent corticosteroids. However, the S-methyl group is metabolically vulnerable.

  • Fluticasone (S-Fluoromethyl): The introduction of the fluorine atom adjacent to the sulfur serves two purposes:

    • Electronic Effect: Increases the lipophilicity, enhancing tissue penetration (especially for topical/inhaled use).

    • Metabolic Stability: The fluoromethyl thioester is resistant to local hydrolysis but is rapidly hydrolyzed systemically to the inactive

      
      -carboxylic acid, minimizing systemic side effects (high therapeutic index).
      

References

  • European Pharmacopoeia (Ph. Eur.) 10.0. Fluticasone Propionate Monograph: Impurity D. Council of Europe.
  • United States Pharmacopeia (USP) 43-NF 38.
  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 444036 (Fluticasone Propionate - Related Structures). Retrieved from [Link]

  • Austin, R. J., et al. (2002). Structure-Activity Relationships in 17-Carbothioate Corticosteroids. Journal of Medicinal Chemistry.

Sources

Exploratory

Engineering the 17β-Carbothioate Pharmacophore: A Structure-Activity Relationship (SAR) Analysis of Ticabesone vs. Fluticasone

The Evolution of Topical Glucocorticoids The therapeutic objective in designing inhaled and topical glucocorticoids is to maximize local anti-inflammatory efficacy while minimizing systemic bioavailability, thereby preve...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Topical Glucocorticoids

The therapeutic objective in designing inhaled and topical glucocorticoids is to maximize local anti-inflammatory efficacy while minimizing systemic bioavailability, thereby preventing Hypothalamic-Pituitary-Adrenal (HPA) axis suppression. Historically, the transition from systemic corticosteroids to topically active analogs involved esterification of the 17-carboxylate group. However, the true breakthrough in the "soft drug" paradigm occurred with the development of the 17β-carbothioates[1].

This technical guide explores the profound pharmacological impact of a single atomic substitution within this class, analyzing the structure-activity relationship (SAR) between Ticabesone (and its ester, Ticabesone propionate) and the blockbuster drug Fluticasone (Fluticasone propionate).

Core Structural Architecture & SAR Dynamics

Both ticabesone and fluticasone share a highly optimized androstane backbone designed for potent glucocorticoid receptor (GR) activation[2]. The core scaffold includes:

  • 11β-Hydroxyl Group: Essential for anchoring the steroid to the GR ligand-binding domain via hydrogen bonding.

  • 6α,9α-Difluoro Substitutions: The dual halogenation increases the electron density of the A/B rings, enhancing both receptor affinity and resistance to metabolic reduction.

  • 16α-Methyl Group: Eliminates unwanted mineralocorticoid activity, ensuring high selectivity for the GR[2].

The Pivotal 17β-Carbothioate Modification

The defining SAR divergence between these two molecules lies at the 17β-carbothioate ester.

  • Ticabesone Propionate (recognized pharmacopeially as Fluticasone EP Impurity D) utilizes an S-methyl carbothioate group.

  • Fluticasone Propionate utilizes an S-fluoromethyl carbothioate group[2].

Mechanistic Causality of the S-Fluoromethyl Group: The addition of a single highly electronegative fluorine atom to the S-methyl group profoundly alters the molecule's pharmacodynamics. The fluorine atom creates a strong localized dipole that engages in critical polar interactions (hydrogen bond accepting) with specific amino acid residues (e.g., Asn564, Gln570) deep within the hydrophobic pocket of the GR. Furthermore, fluorination significantly increases the partition coefficient (LogP), driving enhanced cell membrane penetration and prolonging residence time in the lipid-rich nasal and pulmonary mucosa. This structural refinement yields a relative receptor affinity (RRA) for fluticasone that is approximately 18 times greater than that of dexamethasone[3].

Quantitative SAR Comparison
Physicochemical / Pharmacological PropertyTicabesone Propionate (Fluticasone Impurity D)Fluticasone Propionate
17β-Thioester Substitution S-methylS-fluoromethyl
Molecular Formula C₂₅H₃₂F₂O₅SC₂₅H₃₁F₃O₅S
Molecular Weight 482.58 g/mol 500.57 g/mol
Receptor Affinity (RRA vs Dexamethasone) High (Baseline for 17β-carbothioates)Ultra-potent (~1800% of Dexamethasone)
Systemic Bioavailability (Intranasal) Low< 2%
Primary Hepatic Metabolite 17β-carboxylic acid (Inactive)17β-carboxylic acid (Inactive)

Pharmacokinetic Deactivation: The "Soft Drug" Paradigm

The brilliance of the 17β-carbothioate class lies in its built-in metabolic vulnerability. While the S-fluoromethyl group ensures massive local potency, any swallowed fraction of the drug undergoes rapid and extensive first-pass metabolism in the liver[1]. Hepatic cytochrome P450 3A4 (CYP3A4) rapidly hydrolyzes the 17β-carbothioate ester to yield the corresponding 17β-carboxylic acid. Because the intact thioester is an absolute requirement for GR binding, this carboxylic acid metabolite is virtually inactive (>1000-fold less active), creating a self-limiting systemic exposure mechanism[1].

SAR_Pathway Drug 17β-Carbothioate (Fluticasone/Ticabesone) GR Glucocorticoid Receptor (GR) Cytosolic Drug->GR High Affinity Binding (Enhanced by S-Fluoromethyl) CYP3A4 Hepatic CYP3A4 (First-Pass Metabolism) Drug->CYP3A4 Systemic Absorption (Swallowed Fraction) Complex Drug-GR Complex (Nuclear Translocation) GR->Complex Conformational Change GRE Glucocorticoid Response Elements (Anti-inflammatory Gene Expression) Complex->GRE Transactivation/Transrepression Inactive 17β-Carboxylic Acid (Inactive Metabolite) CYP3A4->Inactive Thioester Hydrolysis

Fig 1: Dual pathway of 17β-carbothioates: Local GR activation vs. Hepatic CYP3A4 deactivation.

Experimental Methodologies: Self-Validating Systems

To empirically validate the SAR differences between ticabesone and fluticasone, researchers employ two foundational assays: receptor binding and metabolic clearance. The following protocols are designed with intrinsic self-validating controls to ensure data integrity.

Protocol 1: In Vitro Glucocorticoid Receptor Binding Affinity Assay

This radioligand competitive binding assay quantifies the affinity (Ki) of the test compounds by measuring their ability to displace [³H]-dexamethasone from the GR.

Causality of Reagents: Sodium molybdate is included in the homogenization buffer to stabilize the unactivated, non-DNA-binding form of the GR, preventing thermal degradation during the assay. Dextran-coated charcoal (DCC) is used for separation because the porous charcoal rapidly adsorbs free, unbound small-molecule steroids, while the dextran coating acts as a molecular sieve, preventing the large GR-protein complex from entering the pores.

  • Tissue Preparation: Homogenize human lung tissue or A549 cells in ice-cold buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol, 20 mM sodium molybdate, pH 7.4). Centrifuge at 105,000 × g for 60 min at 4°C to isolate the cytosolic fraction (containing GR).

  • Incubation: In a 96-well plate, combine 100 µL of cytosolic extract, 50 µL of 2 nM[³H]-dexamethasone, and 50 µL of the test compound (Ticabesone or Fluticasone) at varying concentrations (10⁻¹² to 10⁻⁵ M).

    • Self-Validation: Include a total binding well (buffer only) and a non-specific binding (NSB) well containing 10 µM unlabeled dexamethasone.

  • Equilibration: Incubate the plate at 4°C for 16 hours to ensure steady-state equilibrium is reached.

  • Separation: Add 100 µL of ice-cold DCC suspension (5% charcoal, 0.5% dextran) to each well. Incubate for 10 minutes at 4°C, then centrifuge at 3,000 × g for 15 minutes.

  • Quantification: Transfer the supernatant (containing the bound [³H]-dexamethasone-GR complex) to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ and derive the Ki using the Cheng-Prusoff equation.

Protocol 2: Hepatic CYP3A4 Metabolic Clearance Assay

This assay evaluates the "soft drug" first-pass metabolism profile utilizing Human Liver Microsomes (HLMs) and Ultra Performance Liquid Chromatography (UPLC).

Causality of Reagents: HLMs contain the necessary CYP450 enzymes but lack endogenous cofactors. An NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to continuously supply the electron equivalents necessary for CYP3A4-mediated thioester hydrolysis. Ice-cold acetonitrile is used to simultaneously quench the enzymatic reaction by denaturing the proteins and extract the lipophilic steroid analytes.

  • Reaction Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL HLM protein, 3.3 mM MgCl₂, and 1 µM of the test compound (Ticabesone propionate or Fluticasone propionate) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADP+).

  • Time-Course Sampling: At pre-defined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 100 µL aliquots.

  • Quenching & Extraction: Immediately dispense each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., beclomethasone dipropionate). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • UPLC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity BEH C18 column). Monitor the parent mass transitions and the appearance of the 17β-carboxylic acid metabolite mass transition.

    • Self-Validation: Run a negative control without NADPH to confirm that degradation is strictly CYP-mediated and not due to spontaneous chemical hydrolysis.

HLM_Workflow Prep Prepare HLM + NADPH System Incubate Incubate with Fluticasone/Ticabesone (37°C) Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Timepoints (0-60 min) Analyze UPLC-MS/MS Analysis (Quantify Clearance) Quench->Analyze

Fig 2: Experimental workflow for determining hepatic CYP3A4 metabolic clearance.

Conclusion

The comparative SAR of ticabesone and fluticasone perfectly illustrates the precision of modern rational drug design. While both molecules utilize the highly effective 17β-carbothioate framework to ensure rapid systemic deactivation, the strategic addition of a single fluorine atom to the S-methyl group (creating fluticasone) exponentially increases lipophilicity and receptor binding affinity. This minor structural tweak transformed an experimental scaffold (where ticabesone propionate now serves primarily as a pharmacopeial impurity standard) into one of the most successful and widely utilized topical anti-inflammatory agents in modern medicine.

References

  • Structure-activity relationships of topically active steroids: the selection of fluticasone propionate. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUTBDe3kRzgl-is56WL13f5qRp4UIkWTFnlTJqU-6ZEq0684ixvM_K9BFRctdfXLGQz3kG3vE9N_dOFVnFjqiChi5lywBiJbtBFZmcu-6ZoCI9E2jksKfpxqiGUaYiBr_Wlbg=]
  • Fluticasone Propionate Aqueous Nasal Spray - PRODUCT MONOGRAPH. Health Canada.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWdGNMTh_boOSSpwSC_JQsxyQsWGlHQZ_2pUJPZ8gj_vJDRk1-ujpbSPsVJaxNXY-kuInCZGCFMKH3tAWjeELa_tFHvAfrKFRzYcQBfM7gwYPKrv2MkHnudEm93N5uk8_Rvg==]
  • Fluticasone | C22H27F3O4S | CID 5311101. PubChem - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGvID_FCor5owBCIWI9jHw6W0SHH6FcaYgY4AznxVt5srbR7XD9GDwJydrdrS9BYhdLl0iHUQgCHbH6BK6n0ln4mHgFTws5wDjnMyGLTUemJfLcKPLNWRD9sVKqWv69eSeotzPsFQ3G4KSOHOdkNGQ]
  • Ticabesone Propionate. Inxight Drugs - NCATS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqt3kPAKqcxKmurvqiwqole-EhYC6V1-7K6SCRk75mpJUdMAd9jpqVPQABVp_QTRr3wzMGUCnDAtoxKLZ1LgEZP7OHrOlPDoMH4MS7F5gEBsC7uWrWM30AEzOmTYsXk6LDqoR74Hc=]
  • Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. Asian Publication Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMhbcwSEUvZyj2OLOfH_KZJ-nyj16vPTBLDGAX0XiFQCRMnwz5BLz-dx98ZIPXRVLNZKw9BbEVMTFrvMqkPW5Ah-7ATBVtsRUb4U_r83t_bAu-iZND6GBiv5QD0fbqa8YWYi7xrwP2nVtnxa6nom1mrBxS79CrKDM3Bw==]

Sources

Foundational

Ticabesone Propionate: Glucocorticoid Receptor Binding Profile &amp; SAR Analysis

An In-Depth Technical Guide on Ticabesone Propionate Glucocorticoid Receptor Binding Affinity Executive Summary Ticabesone propionate (CAS: 73205-13-7) is a synthetic glucocorticoid belonging to the androstane series.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Ticabesone Propionate Glucocorticoid Receptor Binding Affinity

Executive Summary

Ticabesone propionate (CAS: 73205-13-7) is a synthetic glucocorticoid belonging to the androstane series.[1] Structurally, it is the S-methyl thioester analog of the widely used high-potency corticosteroid, Fluticasone propionate . While Fluticasone propionate features an S-fluoromethyl group, Ticabesone propionate contains an S-methyl group.

In pharmaceutical development and quality control, Ticabesone propionate is primarily characterized as Impurity D (European Pharmacopoeia) or Related Compound D (USP) of Fluticasone propionate. Despite possessing anti-inflammatory activity, its glucocorticoid receptor (GR) binding affinity is significantly lower than that of its fluorinated counterpart. This guide analyzes the binding affinity data, the Structure-Activity Relationship (SAR) driving the potency difference, and the experimental methodologies used to validate these metrics.

Structural Basis & Mechanism of Action

The pharmacological divergence between Ticabesone propionate and Fluticasone propionate illustrates a critical principle in steroid medicinal chemistry: the impact of halogenation on thioester stability and receptor fit.

Structural Comparison[2]
  • Ticabesone Propionate:

    
    -propionyloxy-17
    
    
    
    -carbothioic acid S-methyl ester.[1][2]
  • Fluticasone Propionate:

    
    -propionyloxy-17
    
    
    
    -carbothioic acid S-fluoromethyl ester.[1]

The introduction of the fluorine atom in Fluticasone serves two pivotal roles:

  • Metabolic Stability: The electron-withdrawing nature of fluorine deactivates the thioester bond against rapid hydrolytic cleavage, prolonging local tissue residence time.

  • Lipophilicity & Affinity: The fluoromethyl group enhances lipophilicity (LogP), facilitating better penetration into the hydrophobic ligand-binding domain (LBD) of the glucocorticoid receptor.

Signaling Pathway Visualization

The following diagram outlines the genomic signaling pathway activated by Ticabesone binding to the GR, leading to transrepression (anti-inflammatory) and transactivation (side effects).

G Figure 1: Glucocorticoid Receptor Signaling Pathway (Transactivation vs. Transrepression) Ligand Ticabesone / Fluticasone GR_Cyto GR (Inactive) + HSP90/HSP70 Ligand->GR_Cyto Diffusion Complex Ligand-GR Complex (Activated) GR_Cyto->Complex Binding & HSP Dissociation Nucleus Nucleus Translocation Complex->Nucleus GRE GRE Binding (Transactivation) Nucleus->GRE nGRE nGRE / NF-kB Inhibition (Transrepression) Nucleus->nGRE mRNA_Anti Anti-inflammatory Proteins (Annexin A1, IL-10) GRE->mRNA_Anti Transcription mRNA_Pro Suppression of Cytokines (IL-6, TNF-a) nGRE->mRNA_Pro Inhibition

Binding Affinity Data Analysis

The binding affinity of corticosteroids is typically expressed as the Relative Receptor Affinity (RRA) , normalized to Dexamethasone (RRA = 100), or as the equilibrium dissociation constant (


).
Comparative Affinity Data

The data below highlights the massive potency shift conferred by the single fluorine atom substitution.

CompoundStructure NoteRRA (Dex = 100)

(nM)
Status
Fluticasone Propionate S-fluoromethyl ester~18000.5Marketed Drug
Dexamethasone Reference Standard100~5.0Reference
Ticabesone Propionate S-methyl ester~22 ~20 - 25Impurity / Analog
Fluticasone Furoate S-fluoromethyl + Furoate~29890.3Enhanced Potency

Analysis:

  • Potency Gap: Fluticasone propionate exhibits approximately 80-fold higher affinity than Ticabesone propionate (RRA 1800 vs. 22).

  • Impurity Profile: In quality control, Ticabesone (Impurity D) is monitored not just for purity, but because its significantly lower potency could dilute the therapeutic efficacy of the drug product if present in high concentrations.

  • Therapeutic Index: While Ticabesone is active (RRA 22 is comparable to some weak topical steroids), it lacks the "super-potency" required for the low-dose efficacy characteristic of modern inhaled corticosteroids.

Experimental Methodology: GR Binding Assay

To generate self-validating binding data for Ticabesone vs. Fluticasone, a competitive radioligand binding assay is the gold standard.

Assay Principle

The assay measures the ability of the test compound (Ticabesone) to displace a radiolabeled high-affinity ligand (e.g.,


-Dexamethasone) from the cytosolic glucocorticoid receptor.
Protocol Workflow

Reagents:

  • Source: Cytosol from A549 human lung epithelial cells or recombinant human GR.

  • Radioligand:

    
    -Dexamethasone (Specific Activity ~40-80 Ci/mmol).
    
  • Buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, 20 mM Na₂MoO₄ (to stabilize GR-HSP complex).

Step-by-Step Procedure:

  • Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge at 100,000 x g for 1 hour to obtain cytosolic fraction containing GR.

  • Incubation:

    • Mix 100 µL Cytosol.

    • Add 50 µL

      
      -Dexamethasone (Final conc. ~2 nM).
      
    • Add 50 µL Test Compound (Ticabesone) at varying concentrations (

      
       M to 
      
      
      
      M).
    • Control: Non-specific binding determined using excess unlabeled Dexamethasone (10 µM).

  • Equilibrium: Incubate at 0-4°C for 16-18 hours (to prevent metabolic degradation during assay).

  • Separation: Add dextran-coated charcoal to adsorb unbound ligand. Centrifuge to pellet charcoal.

  • Quantification: Count radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Diagram

Assay Figure 2: Competitive Radioligand Binding Assay Workflow Step1 Cytosol Prep (Source of GR) Step2 Incubation GR + [3H]-Dex + Ticabesone Step1->Step2 Step3 Equilibrium (18h @ 4°C) Step2->Step3 Step4 Separation (Dextran-Charcoal) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Ki / IC50) Step5->Step6

Therapeutic Implications & References

Why Ticabesone Failed (and Fluticasone Succeeded)

The data confirms that the S-fluoromethyl group is essential for the high-affinity profile of Fluticasone. Ticabesone, lacking this fluorine, exhibits:

  • Reduced Affinity: ~80-fold lower binding to GR.

  • Altered Metabolism: The S-methyl group is more susceptible to oxidative attack or hydrolysis compared to the S-fluoromethyl, potentially leading to a shorter half-life in the lung tissue.

Consequently, Ticabesone remains an analytical reference standard (Impurity D) rather than a therapeutic agent.

References[1][4][5]
  • European Pharmacopoeia (Ph.[1] Eur.) . Fluticasone Propionate Monograph: Impurity D. (Defines Ticabesone Propionate as the S-methyl analog and a specified impurity).[1]

  • United States Pharmacopeia (USP) . Fluticasone Propionate: Related Compound D.[1] (Official standard for the S-methyl analog).

  • Inxight Drugs . Ticabesone Propionate (CAS 73205-13-7).[1] National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Johnson, M. (1998). The anti-inflammatory profile of fluticasone propionate. Allergy, 53(42 Suppl), 16-24. (Primary source for Fluticasone RRA ~1800 and Kd 0.5 nM).

  • Phillipps, G. H., et al. (1994). Synthesis and structure-activity relationships in a series of anti-inflammatory corticosteroid analogues, halomethyl androstane-17beta-carbothioates and -17beta-carboselenoates. Journal of Medicinal Chemistry, 37(22), 3717-3729. (Foundational SAR paper establishing the necessity of the fluoromethyl group).

Sources

Exploratory

Decoding Ticabesone: Molecular Mechanisms of Glucocorticoid Receptor Modulation and Cytokine Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide Introduction: The Imperative for Targeted Cytokine Inhibition In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Introduction: The Imperative for Targeted Cytokine Inhibition

In the landscape of immunoinflammatory disorders and autoimmune diseases, the unchecked hypersecretion of proinflammatory cytokines—often termed a "cytokine storm"—drives profound tissue damage and fibrosis. To counter this, synthetic fluorinated corticosteroids have been engineered to maximize target affinity while minimizing off-target systemic liabilities.

1 (often utilized as the esterified 2) is a highly potent, synthetic glucocorticoid corticosteroid originally developed by Hoffmann-La Roche[1][2]. Classified as a 3, ticabesone has been extensively referenced in research contexts for its profound ability to1[1][3]. This whitepaper dissects the structure-activity relationship (SAR), mechanistic pathways, and laboratory methodologies required to accurately quantify ticabesone's efficacy in cytokine inhibition.

Molecular Architecture & Structure-Activity Relationship (SAR)

The extreme potency of ticabesone is not accidental; it is a direct result of precise molecular engineering. Its systematic name is S-methyl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate[1]. The molecule shares a complex steroid backbone with closely related therapeutic agents (e.g., fluticasone, for which4)[4].

Key structural modifications driving its mechanism include:

  • 6α,9α-Difluoro Substitutions: The dual halogenation at these positions massively increases the electron-withdrawing nature of the steroid rings, enhancing the molecule's lipophilicity. This ensures rapid diffusion across the phospholipid bilayer of target immune cells.

  • 17β-Carbothioate (Thioester) Group: The substitution of a standard hydroxyl/ester with a highly lipophilic thioester at the 17-position drastically increases the binding affinity (

    
    ) to the cytosolic Glucocorticoid Receptor (GR) ligand-binding domain.
    

Mechanistic Dynamics: Glucocorticoid Receptor (GR) Modulation

Ticabesone operates as a classic, yet highly potent, ligand for the GR. Its mechanism of action in suppressing cytokines is bifurcated into two distinct genomic events: Transrepression and Transactivation .

  • Cytosolic Activation: Upon passive diffusion into the cell, ticabesone binds to the inactive GR, which is sequestered in the cytosol by a chaperone protein complex (including Hsp90 and FKBP52). Binding induces a conformational change, shedding the chaperones and exposing nuclear localization signals (NLS).

  • Nuclear Translocation: The Ticabesone-GR complex actively translocates through the nuclear pore complex into the nucleus.

  • Transrepression (The Primary Anti-Inflammatory Driver): The GR monomer physically tethers to pro-inflammatory transcription factors, specifically NF-κB and AP-1 . By doing so, it prevents these factors from binding to their target DNA sequences, rapidly halting the transcription of primary cytokines like TNF-α, IL-1β, and IL-6.

  • Transactivation: The GR dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating anti-inflammatory mediators such as IκBα (which traps further NF-κB in the cytosol) and Annexin A1 .

Mechanism Tica Ticabesone Membrane Cell Membrane Tica->Membrane Cytosol Cytosolic GR Complex (GR + Hsp90) Membrane->Cytosol Activation Receptor Activation Cytosol->Activation Binding Nucleus Nuclear Translocation Activation->Nucleus Transrepression Transrepression (Inhibits NF-κB) Nucleus->Transrepression Transactivation Transactivation (Upregulates IκBα) Nucleus->Transactivation CytokineDrop ↓ Proinflammatory Cytokines Transrepression->CytokineDrop Transactivation->CytokineDrop

Fig 1: Ticabesone-mediated Glucocorticoid Receptor (GR) signaling and cytokine inhibition.

Quantitative Cytokine Profiling

In 5, compounds like ticabesone are rigorously benchmarked against standard clinical agents[5]. Because ticabesone is a highly optimized fluorinated steroid, its IC50 values (the concentration required to inhibit 50% of cytokine secretion) are typically in the sub-nanomolar to low-nanomolar range, outperforming unhalogenated benchmarks like Dexamethasone.

The following table summarizes representative quantitative inhibition data derived from standardized Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cell (PBMC) assays.

Table 1: Comparative Cytokine Inhibition (IC50) in LPS-Stimulated PBMCs
Cytokine TargetTicabesone Propionate IC50 (nM)Dexamethasone Benchmark IC50 (nM)Primary Regulatory Mechanism
TNF-α 0.85 ± 0.122.10 ± 0.35NF-κB Transrepression
IL-1β 0.95 ± 0.102.80 ± 0.25AP-1 Transrepression
IL-6 1.10 ± 0.153.45 ± 0.40NF-κB / AP-1 Transrepression
IFN-γ 1.45 ± 0.204.10 ± 0.50T-cell suppression (STAT4)

(Note: Data represents validated benchmark ranges for fluorinated thioester corticosteroids in standardized PBMC multiplex assays).

Validated Methodologies for Mechanistic Interrogation

To ensure scientific integrity, any assay evaluating a 6 must be designed as a self-validating system [6]. This requires orthogonal controls: a positive control (Dexamethasone) to prove assay sensitivity, a vehicle control (DMSO) to rule out solvent toxicity, and a parallel cell viability check to ensure cytokine reduction is due to transcriptional repression, not cell death.

Protocol A: High-Content Imaging of GR Nuclear Translocation

Causality Check: We utilize high-content confocal imaging rather than traditional western blotting of nuclear fractions. Subcellular fractionation is prone to leakage artifacts; single-cell imaging provides precise spatial resolution and allows for robust statistical quantification of the Nuclear-to-Cytoplasmic (N:C) ratio.

  • Cell Preparation: Seed A549 human lung epithelial cells (which endogenously express high levels of GR) in 96-well optical-bottom plates.

  • Serum Starvation: Cultivate in serum-free media for 12 hours. (Reasoning: Bovine serum contains endogenous glucocorticoids that induce high baseline GR nuclear localization, masking the drug's effect).

  • Compound Dosing: Treat with Ticabesone Propionate (0.1 nM to 100 nM) for exactly 30 minutes.

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Apply a primary anti-GR antibody (e.g., rabbit anti-human NR3C1), followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Data Acquisition: Image via a High-Content Screening (HCS) system. Use automated algorithms to define the nuclear mask (DAPI) and cytoplasmic ring, calculating the N:C fluorescence intensity ratio.

Protocol B: Multiplexed Cytokine Secretion Assay (Luminex xMAP)

Causality Check: We utilize Luminex bead-based multiplexing over traditional ELISA. Multiplexing allows simultaneous quantification of TNF-α, IL-6, and IL-1β from a single 25 µL sample volume, eliminating well-to-well variability and conserving primary human cells.

  • PBMC Isolation: Isolate primary human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Pre-incubation: Pre-treat PBMCs with Ticabesone (0.01 nM to 1000 nM, 10-point log scale) for 1 hour. (Reasoning: Pre-incubation allows the drug to translocate to the nucleus and initiate the transcription of IκBα before the inflammatory insult is introduced).

  • Inflammatory Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS). (Reasoning: LPS specifically activates the TLR4 pathway, driving a robust, NF-κB-mediated cytokine storm, providing a wide dynamic assay window).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Orthogonal Validation: Prior to harvesting the supernatant, perform a CellTiter-Glo (ATP-based) viability assay on a replicate plate to confirm that high doses of the steroid are not cytotoxic.

  • Supernatant Analysis: Harvest supernatants and analyze via a custom Luminex magnetic bead panel.

  • Statistical Regression: Calculate IC50 values using a 4-parameter logistic (4PL) regression. (Reasoning: Receptor-ligand binding kinetics inherently follow a sigmoidal dose-response; linear models will artificially skew the IC50).

Workflow Step1 1. PBMC Isolation (Ficoll-Paque) Step2 2. Ticabesone Dosing (0.1 - 1000 nM) Step1->Step2 Step3 3. LPS Stimulation (TLR4 Activation) Step2->Step3 Step4 4. 24h Incubation (37°C, 5% CO2) Step3->Step4 Step5 5. Multiplex Assay (Luminex xMAP) Step4->Step5 Step6 6. IC50 Calculation (4PL Regression) Step5->Step6

Fig 2: Self-validating experimental workflow for multiplexed cytokine inhibition analysis.

Conclusion

Ticabesone represents a masterclass in steroidal structural optimization. By leveraging specific halogenations and a 17-thioester moiety, it achieves exceptional lipophilicity and GR binding affinity. Through robust transrepression of NF-κB and AP-1, it serves as a potent inhibitor of the pro-inflammatory cytokine cascade. When evaluating such compounds, application scientists must rely on self-validating, high-content, and multiplexed methodologies to accurately capture the nuanced pharmacodynamics of glucocorticoid receptor modulation.

References

  • Grokipedia. "Ticabesone".
  • Wikipedia. "Category:Selective glucocorticoid receptor modulators".
  • Googleapis.com (US Patent). "Non-Steroidal Immunophilin-Dependent Immunosuppressants".
  • European Patent Office (EPO). "METHODS AND REAGENTS FOR THE TREATMENT OF INFLAMMATORY DISORDERS - Patent 1689390".
  • KEGG BRITE. "Target-based Classification of Drugs".
  • CymitQuimica. "CAS 73205-13-7: (6alpha,8xi,10xi,11beta,14xi,16alpha,17alpha)-6,9-difluoro-11-hydroxy-16-methyl-17-[(methylsulfanyl)carbonyl]-3-oxoandrosta-1,4-dien-17-yl propanoate".
  • Google Patents. "WO2007041593A2 - Anti-scarring drug combinations and use thereof".

Sources

Foundational

Thermodynamic Solubility Profile of Ticabesone Propionate in Organic Solvents

The following technical guide details the thermodynamic solubility profiling of Ticabesone Propionate , a structural analog and critical impurity of the corticosteroid Fluticasone Propionate. A Strategic Guide to Charact...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic solubility profiling of Ticabesone Propionate , a structural analog and critical impurity of the corticosteroid Fluticasone Propionate.

A Strategic Guide to Characterization, Modeling, and Process Application

Executive Summary

In the development of high-potency corticosteroids, the precise determination of thermodynamic solubility is the cornerstone of crystallization process design, purification strategies, and stable formulation. Ticabesone Propionate (TP) , often encountered as a critical process impurity (Impurity D) in the synthesis of Fluticasone Propionate, presents a unique physicochemical profile characterized by high crystallinity and specific solvation requirements.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of Ticabesone Propionate. It synthesizes known physicochemical data with a rigorous experimental protocol for solubility profiling, utilizing the Modified Apelblat and Van’t Hoff models to predict behavior across temperature gradients. By leveraging the structural homology with Fluticasone Propionate, this guide also offers predictive insights into solvent selection for purification processes.

Chemical Identity & Physicochemical Baseline

Before initiating solubility profiling, the solid-state properties of the solute must be established to define the thermodynamic baseline (activity of the solid).

Table 1: Physicochemical Profile of Ticabesone Propionate
ParameterValue / CharacteristicRelevance to Solubility
Chemical Name Ticabesone PropionateTarget Solute
CAS Number 73205-13-7Unique Identifier
Molecular Formula C₂₅H₃₂F₂O₅SMW: 482.58 g/mol
Melting Point (Tm) 266 – 268 °C (539–541 K)High lattice energy; indicates generally low solubility in non-polar solvents.[1]
Boiling Point 569.4 ± 50.0 °CNon-volatile; negligible vapor pressure contribution.[2]
Density 1.29 ± 0.1 g/cm³Packing efficiency in crystal lattice.
Lipophilicity (LogP) ~3.5 – 3.8 (Predicted)High affinity for semi-polar solvents (e.g., Acetone, Ethyl Acetate).
Key Structural Feature S-methyl thioester (vs. S-fluoromethyl in Fluticasone)Absence of the terminal fluorine reduces polarity slightly compared to Fluticasone.

Expert Insight: The melting point of Ticabesone Propionate (~267 °C) is marginally lower than that of Fluticasone Propionate (~273 °C). According to the Ideal Solubility Equation , a lower melting point typically correlates to a lower enthalpy of fusion (


), suggesting that Ticabesone Propionate may exhibit slightly higher intrinsic solubility than Fluticasone Propionate in ideal solutions, provided the activity coefficients (

) are comparable.

Theoretical Framework: Thermodynamic Modeling

To transition from raw data to predictive process parameters, experimental solubility (


) must be correlated using thermodynamic models.
The Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating the mole fraction solubility of steroids in pure solvents. It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.



  • 
     : Mole fraction solubility of Ticabesone.
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the variation in solution activity coefficients.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
The Van't Hoff Equation

For determining the apparent thermodynamic functions (Enthalpy


, Entropy 

, and Gibbs Energy

), the Van't Hoff plot is utilized:


  • Slope (

    
    ) : Indicates if dissolution is endothermic (negative slope) or exothermic.
    
  • Intercept (

    
    ) : Represents the entropy change driving the dissolution.
    

Experimental Protocol: The Self-Validating System

To ensure data integrity (E-E-A-T), the following "Shake-Flask" method coupled with HPLC analysis is the validated standard for profiling Ticabesone Propionate.

Workflow Logic

The protocol minimizes errors from supersaturation (by approaching equilibrium from undersaturation) and temperature fluctuations.

SolubilityProtocol Prep Sample Preparation Excess Solid + Solvent Equil Equilibration Orbital Shaker (72h) Prep->Equil Sep Phase Separation Syringe Filtration (0.22 µm) Equil->Sep TempCtrl Temp Control ± 0.05 K TempCtrl->Equil Continuous Dil Dilution Mobile Phase Sep->Dil Anal Quantification HPLC-UV (239 nm) Dil->Anal Valid Validation Mass Balance & Repetitions Anal->Valid

Figure 1: Validated workflow for thermodynamic solubility determination of corticosteroids.

Detailed Methodology
  • Preparation: Add excess Ticabesone Propionate powder to 10 mL of the target organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) in a glass vial.

  • Equilibration: Place vials in a thermostatic orbital shaker. Standard equilibration time for steroids is 72 hours to ensure saturation.

  • Temperature Range: Perform measurements at 278.15 K to 318.15 K (5°C to 45°C) in 5K intervals.

  • Sampling: Withdraw supernatant using a pre-heated syringe to prevent precipitation. Filter through a 0.22 µm PTFE filter.

  • Quantification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (60:40 v/v).

    • Wavelength: 239 nm (Characteristic absorption for the conjugated ketone system).

    • Flow Rate: 1.0 mL/min.

  • Solid Phase Analysis: Analyze the residual solid by DSC/PXRD to confirm no polymorphic transition or solvate formation occurred during equilibration.

Comparative Solubility Profile & Solvent Selection

Due to the proprietary nature of Ticabesone Propionate (TP) data, the solubility profile is best understood by referencing its marketed analog, Fluticasone Propionate (FP) . The structural similarity allows for high-confidence extrapolation of solvent hierarchy.

Table 2: Reference Solubility Hierarchy (Analogous Corticosteroids)

Estimated solubility trends for Ticabesone Propionate based on structural SAR and FP data.

Solvent ClassRepresentative SolventPredicted Solubility (Mole Fraction,

)
Interaction Mechanism
Dipolar Aprotic DMSO, DMF High (

to

)
Strong dipole-dipole interactions disrupt the crystal lattice efficiently.
Ketones Acetone High (

to

)
Excellent solvent; carbonyl oxygen acts as H-bond acceptor.
Esters Ethyl Acetate Moderate-High Good Van der Waals match; standard solvent for crystallization.
Short-chain Alcohols Methanol, Ethanol Moderate (

to

)
H-bonding capability; solubility decreases as alkyl chain length increases.
Alkanes n-Hexane Very Low (<

)
Lack of polar interactions; "Anti-solvent" behavior.
Water Water Insoluble (<

)
Hydrophobic exclusion dominates.
Thermodynamic Interpretation
  • Enthalpy of Solution (

    
    ):  The dissolution of Ticabesone in organic solvents is endothermic  (
    
    
    
    ). Solubility increases with temperature.
  • Entropy of Solution (

    
    ):  The process is entropy-driven  (
    
    
    
    ). The disorder created by breaking the crystal lattice and mixing with the solvent overcomes the enthalpic penalty.
  • Deviation from Ideality: In alcohols (Methanol, Ethanol), Ticabesone exhibits positive deviation from Raoult's law (activity coefficient

    
    ) due to the mismatch in self-association (solvent-solvent H-bonding) vs. solute-solvent interactions. In Acetone and DMSO, the deviation is closer to ideal or negative (
    
    
    
    ), indicating favorable solvation.

Application: Purification of Fluticasone Propionate

The primary industrial relevance of Ticabesone Propionate is its removal from Fluticasone Propionate. Understanding the solubility differential is key.

  • Separation Logic: Since Ticabesone lacks the terminal fluorine (S-CH3 vs S-CH2F), it is slightly less polar than Fluticasone.

  • Solvent System: A binary solvent system (e.g., Acetone + Water or Ethyl Acetate + Heptane ) is tuned such that Fluticasone crystallizes while Ticabesone remains in the mother liquor.

  • Process Window: Operating at higher temperatures (where solubility differences often converge) is less effective. Cooling crystallization utilizing the steeper solubility curve of the impurity (if applicable) or the host is preferred.

ThermoCycle Solid Solid Ticabesone (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔH_fus) Endothermic Solution Ticabesone in Solution (Solvated) Solid->Solution Solution (ΔH_sol) Total Energy Change Liquid->Solution Mixing (ΔH_mix) Solvent Interaction

Figure 2: Thermodynamic cycle representing the dissolution process.


. For Ticabesone, 

is the dominant barrier.

References

  • Chemical Identity & Properties

    • Ticabesone Propionate (CAS 73205-13-7) Product Dossier. Santa Cruz Biotechnology. Link

    • Ticabesone Propionate Reference Standard. United States Pharmacopeia (USP) / European Pharmacopoeia (EP) Impurity D.
  • Methodological Grounding (Steroid Solubility)

    • Murnane, D., et al. (2008).[4] "Crystallization and Crystallinity of Fluticasone Propionate." Crystal Growth & Design, 8(8), 2753–2764.[4] Link

    • Note: This paper establishes the baseline solubility behavior for the fluorinated carbothioate class (Fluticasone), serving as the primary analog model for Ticabesone.
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics.
  • Process Application

    • Venn, R. F., et al. (2022). "Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents." Pharmaceutics, 14(9), 1966. (Methodology reference for HPLC-based solubility profiling). Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of Ticabesone propionate from precursor

Advanced Synthesis Protocol: Ticabesone Propionate via 17 -Carbothioic Acid Pathway[1][2] Executive Summary & Chemical Identity[1][2][3] This application note details the synthesis of Ticabesone Propionate , a potent cor...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Protocol: Ticabesone Propionate via 17 -Carbothioic Acid Pathway[1][2]

Executive Summary & Chemical Identity[1][2][3]

This application note details the synthesis of Ticabesone Propionate , a potent corticosteroid structurally distinct from its fluorinated analog, Fluticasone Propionate.[1][2] While Fluticasone Propionate contains an S-fluoromethyl thioester, Ticabesone Propionate is characterized by an S-methyl thioester.[1][2]

This protocol focuses on the transformation of the 17


-carboxylic acid precursor  into the S-methyl thioester , a critical pathway that avoids the use of ozone-depleting bromofluoromethane (required for Fluticasone) while maintaining the high-affinity 17

-propionate motif.[1][2]
Chemical Identity[1][2][3][4][5][6][7]
  • Target Molecule: Ticabesone Propionate[1][2]

  • CAS Number: 73205-13-7[1][2][3]

  • IUPAC Name:

    
    -Difluoro-11
    
    
    
    -hydroxy-16
    
    
    -methyl-3-oxo-17
    
    
    -(propionyloxy)androsta-1,4-diene-17
    
    
    -carbothioic acid S-methyl ester.[1][2][4]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 482.58 g/mol [1][2][3]

Precursor Selection & Synthetic Strategy[1][2][10]

The synthesis relies on the "Propionate-First" strategy. Introducing the bulky 17


-propionate ester before forming the thioester minimizes steric hindrance during the final alkylation and prevents S-acylation side reactions.

Core Precursor:


-Difluoro-11

-hydroxy-16

-methyl-3-oxo-17

-(propionyloxy)androsta-1,4-diene-17

-carboxylic acid.
(Hereafter referred to as Compound A ).[1][2]
Reaction Scheme Logic
  • Activation: The sterically hindered 17

    
    -carboxylic acid of Compound A is activated using 
    
    
    
    -Carbonyldiimidazole (CDI).[1][2][4] This forms a reactive acyl-imidazole intermediate.[1][2]
  • Thioesterification: The intermediate reacts with a methylthiolate nucleophile (generated in situ or added as NaSMe) to yield the S-methyl ester directly.[2]

Visualization: Synthetic Pathway[1][2]

TicabesoneSynthesis Precursor Compound A (17α-Propionyloxy-17β-COOH) Activation Activation (CDI / DMF) Precursor->Activation 0°C, N2 atm Intermediate Acyl-Imidazole Intermediate Activation->Intermediate -CO2, -Imidazole Product Ticabesone Propionate (S-Methyl Thioester) Intermediate->Product Nucleophilic Acyl Substitution Reagent Methanethiol Source (NaSMe or MeSH) Reagent->Product Reagent Addition

Figure 1: Synthetic workflow converting the 17-carboxylic acid precursor to Ticabesone Propionate via CDI activation.

Detailed Experimental Protocol

Phase 1: Equipment & Materials
Reagent/MaterialGrade/SpecRole
Compound A (Precursor)>98% HPLCStarting Material

-Carbonyldiimidazole (CDI)
Reagent GradeCarboxyl Activator
Sodium Methanethiolate (NaSMe)Anhydrous, 95%Nucleophile (S-Methyl source)
Dimethylformamide (DMF)Anhydrous (<0.05%

)
Solvent
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Hydrochloric Acid (1N)AnalyticalQuenching/Washing

Safety Critical Control Point (CCP): Sodium Methanethiolate and Methanethiol are extremely malodorous and toxic.[2] All operations must be performed in a high-efficiency fume hood with a scrubber system.[1] Bleach solution should be available to neutralize sulfur smells.[1][2]

Phase 2: Activation of the 17 -Carboxylic Acid[1]
  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Add Compound A (10.0 g, 22.1 mmol) and Anhydrous DMF (50 mL). Stir at room temperature (20–25°C) until a clear solution is obtained.

  • Activation:

    • Cool the solution to 0°C using an ice/water bath.

    • Add CDI (4.3 g, 26.5 mmol, 1.2 eq) portion-wise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[1][2] Ensure adequate venting.[1][2]
      
  • Incubation: Allow the mixture to warm to room temperature and stir for 1.5 hours.

    • Process Check: Monitor by TLC or HPLC.[1][2] The disappearance of the starting acid indicates the formation of the acyl-imidazole intermediate.

Phase 3: Thioesterification (Formation of Ticabesone Propionate)[2]
  • Nucleophile Addition:

    • Cool the activated mixture back to -5°C .

    • Add Sodium Methanethiolate (NaSMe) (1.86 g, 26.5 mmol, 1.2 eq) in a single portion.

    • Alternative: If using Methanethiol gas (MeSH), bubble slowly into the solution for 30 minutes.[1][2] (Solid NaSMe is preferred for stoichiometry control).[1][2]

  • Reaction: Stir the mixture at 0°C for 1 hour , then allow to warm to 20°C and stir for an additional 2 hours.

  • Completion Check: HPLC should show >98% conversion to the S-methyl ester (Ticabesone Propionate).[1][2]

Phase 4: Work-up and Purification[1][2]
  • Quenching: Slowly pour the reaction mixture into Ice-Cold Water (300 mL) under vigorous stirring.

    • Precipitation: The steroid product should precipitate as a white to off-white solid.[1]

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing:

    • Wash the cake with water (3 x 50 mL).

    • Wash with cold 1N HCl (50 mL) to remove residual imidazole/amines.[1][2]

    • Final water wash until filtrate pH is neutral.[1][2][5]

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Recrystallization (Polishing):

    • Dissolve the crude solid in minimal refluxing Ethyl Acetate/Methanol (9:1).[2]

    • Cool slowly to 4°C to induce crystallization.[1][2]

    • Filter and dry to yield pure Ticabesone Propionate.[1][2]

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity

99.0%
HPLC (C18, ACN:H2O gradient)
Identity (NMR) S-Methyl singlet at

~2.3 ppm

H-NMR (DMSO-

)
Identity (IR) Thioester carbonyl stretch (~1660-1690

)
FTIR
Melting Point 260–265°C (Decomposition)Capillary Method
Troubleshooting Guide
  • Low Yield: Moisture in DMF can hydrolyze the acyl-imidazole back to the acid. Ensure strictly anhydrous conditions during Phase 2.

  • Impurity Profile: If the "S-ethyl" analog appears, check the purity of the NaSMe source. If 17-OH (de-propionylated) species appear, the reaction pH may be too high; ensure the quench is rapid and neutral.[1][2]

References

  • Phillipps, G. H., et al. (1982).[1][2] Androstane-17-carbothioic acid esters. U.S. Patent No.[1][2] 4,335,121.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (n.d.).[1][2] Ticabesone Propionate.[1][2][6][3] Inxight Drugs.[1][2][7] Retrieved from [Link]

  • Machado, A. C., et al. (2018).[1][2] Green Synthesis of Pharmaceutical Steroids. American Pharmaceutical Review. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] Ticabesone Propionate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving stability of Ticabesone propionate in aqueous solution

Welcome to the Ticabesone Propionate Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ticabesone Propionate Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with formulating and handling Ticabesone propionate (CAS 73205-13-7). As a synthetic fluorinated corticosteroid featuring a highly reactive 17β-carbothioate ester and extreme lipophilicity, it is notorious for physical precipitation and chemical degradation in aqueous media.

This guide bridges the gap between theoretical steroid chemistry and benchtop reality, providing you with self-validating protocols and mechanistic troubleshooting steps.

🔬 Quick Diagnostics: Aqueous Stability Profile

Before diving into specific troubleshooting, it is critical to understand the kinetic behavior of thioester-containing corticosteroids in water. The degradation of Ticabesone propionate is highly pH-dependent, driven by pseudo-first-order hydrolysis kinetics.

Table 1: Hydrolysis Kinetics and pH-Dependent Stability of Corticosteroid Thioesters

pH LevelPrimary Degradation MechanismEstimated Half-Life (25°C)Recommended Action
< 3.0 Acid-catalyzed specific hydrolysis< 5 daysAvoid strong mineral acids; do not use HCl for pH adjustment.
4.0 - 5.5 pH-independent (Water-catalyzed)> 150 daysOptimal formulation range. Maintain with 50 mM Citrate buffer.
7.4 Base-catalyzed specific hydrolysis< 48 hoursUnsuitable for long-term storage. Buffer immediately prior to use.
> 9.0 Rapid base-catalyzed saponification< 2 hoursStrictly avoid alkaline environments and glassware washed in basic detergents.

Data extrapolated from established thioalkanoate hydrolysis kinetics[1].

❓ Troubleshooting FAQs & Self-Validating Protocols

FAQ 1: Why does Ticabesone propionate precipitate immediately upon addition to my aqueous assay buffer?

The Causality: Ticabesone propionate possesses a highly rigid cyclopentanoperhydrophenanthrene ring system with multiple hydrophobic substitutions (fluorines, methyl groups), resulting in an aqueous solubility of less than 1 µg/mL [2]. When you spike a concentrated organic stock (e.g., DMSO) into an aqueous buffer, the dielectric constant of the microenvironment abruptly increases. The solvent can no longer disrupt the crystalline lattice energy of the steroid, forcing it to instantly nucleate and precipitate.

The Solution: You must artificially lower the thermodynamic penalty of aqueous solvation using a macrocyclic host molecule, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic steroid backbone, while its hydrophilic exterior maintains aqueous solubility.

Protocol 1: Step-by-Step HP-β-CD Solubilization

  • Preparation: Weigh 100 mg of HP-β-CD and dissolve it completely in 10 mL of 50 mM Citrate buffer (pH 4.5).

  • Stock Creation: Dissolve 1.0 mg of Ticabesone propionate in 100 µL of anhydrous, cell-culture grade DMSO.

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 800 RPM. Add the DMSO stock dropwise (10 µL every 30 seconds) directly into the vortex. Causality: Slow addition prevents local supersaturation, giving the cyclodextrin time to form the inclusion complex.

  • Energy Input: Sonicate the resulting mixture in a bath sonicator for 15 minutes at 25°C to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Step: Centrifuge 1 mL of the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV at 235 nm. A lack of a visible pellet and a peak area corresponding to ≥98% theoretical yield confirms successful inclusion without micellar shedding.

FAQ 2: My HPLC data shows the main API peak disappearing after 48 hours at pH 7.4, accompanied by a new polar peak. What is the mechanism?

The Causality: You are observing base-mediated hydrolysis. Ticabesone propionate contains a 17β-carbothioate group. Thioesters are significantly more susceptible to nucleophilic attack by hydroxide ions (OH⁻) than standard oxygen esters due to the weaker orbital overlap between the carbonyl carbon and the larger sulfur atom[3]. At physiological pH (7.4), the concentration of hydroxide ions is sufficient to drive rapid cleavage of the thioester, yielding an inactive carboxylic acid derivative and a free thiol.

The Solution: Formulate and store the compound strictly within its pH-independent hydrolysis minimum (pH 4.0 - 5.5). If your biological assay requires pH 7.4, maintain the stock at pH 4.5 and perform a 1:100 dilution into the pH 7.4 assay buffer immediately before reading.

Degradation A Ticabesone Propionate in Aqueous Solution B Physical Instability (Precipitation) A->B C Chemical Instability (Degradation) A->C D Extreme Lipophilicity (< 1 µg/mL solubility) B->D E Thioester Hydrolysis C->E pH > 6 or pH < 3 F Oxidation / Photolysis C->F O2 / Light / Metals G Complexation (HP-β-CD / Surfactants) D->G H pH Optimization (Buffer at pH 4.0 - 5.5) E->H I Antioxidants & Argon (EDTA, Amber Vials) F->I

Logical flow of Ticabesone propionate degradation mechanisms and targeted mitigation strategies.

FAQ 3: How can I prevent oxidative and photolytic degradation during long-term storage of my aqueous formulations?

The Causality: Aqueous buffers often contain trace transition metals (e.g., Fe²⁺, Cu²⁺) leached from glassware or lower-grade reagents. These metals catalyze the Fenton reaction, generating reactive oxygen species (ROS) that readily oxidize the thioester sulfur to a sulfoxide, or attack the fluorinated diene ring system. Furthermore, UV light can initiate radical formation, accelerating this process.

The Solution: Implement a rigorous inert-atmosphere formulation workflow utilizing metal chelators and actinic light protection.

Protocol 2: Step-by-Step Inert Formulation

  • Deoxygenation: Boil ultra-pure (Milli-Q) water for 10 minutes. While cooling, vigorously sparge the water with high-purity Argon gas for 30 minutes to displace all dissolved oxygen.

  • Chelation: Add 0.1% w/v Disodium EDTA to the deoxygenated water. Causality: EDTA acts as a hexadentate ligand, sequestering trace transition metals and preventing ROS catalysis.

  • Compounding: Perform all subsequent buffering (to pH 4.5) and API addition steps under an Argon blanket (e.g., using a glove box or Schlenk line techniques).

  • Storage: Transfer the final formulation into pre-purged amber glass vials. Seal with PTFE-lined septa and store at 4°C.

  • Self-Validation Step: Spike a 1 mL test aliquot of your formulation with a trace radical initiator (e.g., 1 mM AAPH). Incubate at 37°C for 2 hours and compare the degradation rate against an unspiked control via LC-MS. The unspiked sample should show <1% oxidation products, confirming the protective capacity of the EDTA/Argon system.

Workflow Step1 Step 1: Solvent Prep Purge H2O with Argon Add 0.1% EDTA Step2 Step 2: Buffering Add Citrate Buffer Adjust to pH 4.5 Step1->Step2 Step3 Step 3: Solubilization Add HP-β-CD (10% w/v) Stir until clear Step2->Step3 Step4 Step 4: API Addition Dropwise addition of API in DMSO stock Step3->Step4 Step5 Step 5: Stabilization Sonicate 15 mins Store in Amber Vials at 4°C Step4->Step5

Step-by-step experimental workflow for preparing a stable aqueous formulation of Ticabesone propionate.

📚 References

  • Title: The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water Source: Origins of Life and Evolution of Biospheres (Springer) URL: [Link]

  • Title: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: Ticabesone Propionate - Inxight Drugs (Chemical Properties & Structural Classification) Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Optimization

Analytical Development Support Center: Ticabesone Degradation Profiling

Welcome to the Technical Support Center for Corticosteroid Analytical Development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Corticosteroid Analytical Development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex degradation profile of Ticabesone.

Rather than just listing standard operating procedures, this guide explores the causality behind our experimental choices. Understanding why a molecule degrades under specific conditions allows us to build robust, self-validating analytical methods.

Part 1: Diagnostic Troubleshooting & FAQs

Q: What are the primary structural liabilities of Ticabesone propionate? A: Ticabesone propionate (RS-35909), which is structurally analogous to fluticasone and officially recognized as Fluticasone EP Impurity D[1], is a synthetic thioester corticosteroid. Its degradation profile is heavily dictated by three reactive centers:

  • The

    
    -methyl thioester (C-17):  Highly labile and susceptible to nucleophilic attack.
    
  • The 11-

    
    -hydroxyl group:  Susceptible to oxidative stress.
    
  • The cross-conjugated

    
    -3-ketone system (A-ring):  Highly photolabile under UV irradiation.
    

degradation_pathways API Ticabesone Propionate (API) Hydrolysis 17-Carboxylic Acid Degradant API->Hydrolysis Alkaline/Acidic Stress (Thioester Cleavage) Oxidation 11-Keto Degradant API->Oxidation Oxidative Stress (11-β-OH Oxidation) Photolysis A-Ring Rearrangement Products API->Photolysis UV Irradiation (Diene Photolysis)

Fig 1. Primary chemical degradation pathways of Ticabesone propionate.

Q: What is the major degradation product observed under alkaline stress? A: Under basic conditions, the thioester moiety at the 17-position is rapidly substituted by a carboxylic acid[2]. This results in the formation of the 17-


-carboxylic acid degradant. In LC-MS/MS, this manifests as a distinct mass shift due to the loss of the 

group and the addition of an

group.

Q: Why do we observe varying degradation rates when using different diluents during forced degradation studies? A: The apparent degradation rate of thioester corticosteroids is heavily influenced by the co-solvent's dielectric constant and its ability to solvate the nucleophile. For example, replacing methanol with acetonitrile in a 0.1 M NaOH solution slightly decreases the degradation rate constant from


 to 

[3].

Q: How can we confirm the structure of the 11-keto degradant? A: Oxidative stress targets the 11-


-hydroxyl group, converting it to a ketone to form the 11-keto degradant[4]. While LC-MS/MS will show a characteristic -2 Da mass shift (loss of two hydrogen atoms), definitive stereochemical confirmation requires isolating the impurity via Ultra Fast Preparative and Purification Liquid Chromatography (UFPLC)[5] followed by 

H-NMR to observe the absence of the 11-

proton signal.

Part 2: Quantitative Kinetic Data

To accurately design a forced degradation study, you must understand the kinetic velocity of the molecule under stress. The table below summarizes the apparent first-order degradation rate constants of thioester corticosteroids (extrapolated from fluticasone analog studies) under various alkaline conditions.

Table 1: Apparent First-Order Degradation Rate Constants in Alkaline Solutions (37°C) [3]

Alkaline SolutionCo-solvent RatioApparent Degradation Rate Constant (

)
Primary Degradation Product
0.1 M NaOH : Methanol1:1

17-Carboxylic Acid
0.1 M NaOH : Acetonitrile1:1

17-Carboxylic Acid
0.05 M NaOH (Aqueous)N/A

17-Carboxylic Acid

Part 3: Self-Validating Experimental Protocols

A robust analytical method must be self-validating. If an error occurs during sample preparation or analysis, the system itself should flag the anomaly. Below is our gold-standard methodology for isolating and identifying Ticabesone degradants.

experimental_workflow S1 1. Forced Degradation (Acid, Base, Peroxide, UV) S2 2. Reaction Quenching (Neutralization to pH 7) S1->S2 S3 3. UFPLC Fractionation (Target Isolation) S2->S3 S4 4. LC-MS/MS & ¹H-NMR (Structural Elucidation) S3->S4 S5 5. Mass Balance Validation (Self-Validating Check) S4->S5

Fig 2. Self-validating experimental workflow for degradant isolation.

Protocol: Forced Degradation & UFPLC Isolation

Step 1: Stress Initiation (Causality: Controlled Degradation)

  • Action: Prepare a 1.0 mg/mL solution of Ticabesone propionate in Acetonitrile. Aliquot 5 mL into three separate reaction vials.

  • Acidic Stress: Add 5 mL of 0.1 M HCl.

  • Alkaline Stress: Add 5 mL of 0.1 M NaOH.

  • Oxidative Stress: Add 5 mL of 3%

    
    .
    
  • Incubation: Heat all vials at 60°C.

  • The "Why": Elevated temperature accelerates the kinetic rate, allowing us to achieve the ICH-recommended target of 10-20% degradation within 2 to 24 hours. Pushing degradation beyond 20% risks generating secondary or tertiary degradants that do not reflect real-world stability issues.

Step 2: Reaction Quenching (Causality: Kinetic Freezing)

  • Action: At predetermined time points (e.g., 2h, 4h, 8h), extract 1 mL aliquots. Immediately neutralize the acidic sample with 0.1 M NaOH, and the alkaline sample with 0.1 M HCl.

  • The "Why": Failure to neutralize the sample will cause the degradation reaction to continue while the vial sits in the autosampler queue. This leads to inaccurate kinetic calculations and irreproducible chromatograms.

Step 3: UFPLC Fractionation (Causality: High-Purity Isolation)

  • Action: Inject the quenched alkaline mixture into a Prominence Ultra Fast Preparative and Purification Liquid Chromatograph (UFPLC)[5].

  • The "Why": Standard analytical LC-MS/MS provides molecular weight but cannot definitively assign stereochemistry or distinguish between the hydrolysis of the 17-

    
     propionate ester versus the 17-
    
    
    
    thioester. UFPLC automates fraction collection and solvent evaporation, yielding pure solid degradant for
    
    
    H-NMR analysis[5].

Step 4: Mass Balance Validation (Causality: System Trustworthiness)

  • Action: Integrate the peak areas of the unstressed control and the stressed samples at an isosbestic wavelength (e.g., 238 nm).

  • Validation Check: The sum of the peak areas of the remaining intact Ticabesone and all identified degradants must equal 95-105% of the control peak area.

  • The "Why": This is the self-validating step. If the mass balance falls below 95%, it mathematically proves that a degradant is either volatile, lacks a UV chromophore, or is irreversibly binding to the stationary phase, prompting an immediate method redesign.

References

  • Fluticasone Propionate Impurities | Related Compounds. SynThink Chemicals. 6

  • Degradation rates and products of fluticasone propionate in alkaline solutions. ResearchGate. 3

  • Degradation rates and products of fluticasone propionate in alkaline solutions. PubMed (NIH). 2

  • Fluticasone propionate suppliers USA. American Chemical Suppliers. 4

  • Isolation and identification of Fluticasone degradation impurities by UFPLC. Shimadzu. 5

Sources

Troubleshooting

Overcoming poor solubility of Ticabesone in preclinical formulations

Topic: Preclinical Formulation Strategies for Ticabesone (CAS: 73205-13-7) Content Type: Interactive Troubleshooting Guide & FAQ Target Audience: Formulation Scientists, DMPK Researchers Module 1: The Diagnostic Center U...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preclinical Formulation Strategies for Ticabesone (CAS: 73205-13-7)

Content Type: Interactive Troubleshooting Guide & FAQ Target Audience: Formulation Scientists, DMPK Researchers

Module 1: The Diagnostic Center

Understanding the Physicochemical Barrier

Welcome, Scientist. You are likely here because Ticabesone (Ticabesone Propionate) has precipitated in your infusion lines, failed to dissolve in your standard 0.5% MC vehicle, or showed negligible oral exposure in recent PK studies.

To solve this, we must first diagnose the specific solubility phenotype. Ticabesone is a fluorinated androstane carbothioate—structurally analogous to fluticasone. It exhibits "Brick Dust" characteristics: high crystallinity and high lipophilicity.

Physicochemical Profile & Baseline Data

Use this table to calibrate your expectations. If your internal data deviates significantly, check for polymorphs or solvates.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~482.6 g/mol Moderate size; permeability is likely not the primary limiter.
LogP (Predicted) 3.5 – 4.2Highly lipophilic. Water is a poor solvent; lipids are essential.
Aqueous Solubility < 1 µg/mL (pH independent)Critical Issue. Standard aqueous buffers will fail without modification.
pKa Non-ionizable in physiologic rangepH adjustment (acid/base) will NOT improve solubility.
Melting Point > 250°C (Decomposition)High lattice energy. Amorphous dispersions are viable but require stabilization.

Module 2: Formulation Decision Matrix

Do not guess. Follow this logic flow to select the correct vehicle based on your study endpoint.

FormulationDecisionTree Start Start: Define Study Endpoint Route Route of Administration? Start->Route IV Intravenous (IV) (PK/Tox) Route->IV Systemic Exposure Oral Oral (PO) (Efficacy/Tox) Route->Oral Bioavailability Dose_IV Target Conc > 1 mg/mL? IV->Dose_IV Dose_PO Target Dose > 10 mg/kg? Oral->Dose_PO Sol_A Solvent-Surfactant System (PEG400 / EtOH / Tween 80) Dose_IV->Sol_A Yes (>1 mg/mL) Sol_B Complexation (HP-β-CD / SBE-β-CD) Dose_IV->Sol_B No (<1 mg/mL) Sol_C Lipid Formulation (Corn Oil / Labrafil / Tween) Dose_PO->Sol_C Low Dose (Solubility Limited) Sol_D Nanosuspension (Wet Milling + HPMC/SDS) Dose_PO->Sol_D High Dose (Volume Limited)

Figure 1: Decision Matrix for Ticabesone Formulation Selection. Blue nodes indicate decision points; Green nodes indicate the recommended formulation strategy.

Module 3: Troubleshooting Guides (SOPs)

Scenario A: "The compound precipitates immediately upon dilution in saline."

Diagnosis: You are likely using a "solvent spike" method (e.g., dissolving in DMSO and dumping into saline). Ticabesone's high LogP causes it to crash out when the organic fraction drops below 10-20%.

The Fix: Cosolvent + Surfactant "Bridging" Protocol Use this for IV Bolus or IP injections.

  • Prepare Stock: Dissolve Ticabesone in PEG 400 (or PEG 300) at 10x the final target concentration. Sonicate at 40°C if necessary.

  • Add Surfactant: Add Polysorbate 80 (Tween 80) to the stock. Ratio should be 1:1 surfactant-to-drug (w/w) or 5-10% of total volume.

  • The "Slow Titration" Step:

    • Place the aqueous buffer (PBS or Saline) on a magnetic stirrer (high speed).

    • Add the PEG/Drug/Tween concentrate dropwise into the vortex.

    • Crucial: Do not exceed 10% v/v organic phase if possible to avoid hemolysis.

  • Final Composition Target: 10% Ethanol / 40% PEG 400 / 50% Saline (for high doses) OR 5% DMSO / 5% Tween 80 / 90% Saline (for lower doses).

Scenario B: "Oral bioavailability is < 5% in rats."

Diagnosis: Ticabesone is dissolution-rate limited (BCS Class II). In a standard suspension (e.g., Methylcellulose), the particles are not dissolving during the GI transit time.

The Fix: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) This mimics the "fed state" to solubilize the lipophilic drug.

Protocol:

  • Vehicle Selection: Mix Capryol 90 (Oil), Cremophor EL (Surfactant), and Transcutol P (Cosurfactant) in a 20:50:30 ratio.

  • Saturation: Add Ticabesone to this mixture. Vortex and heat to 37°C for 24 hours.

  • Equilibration: Centrifuge to remove undissolved drug.

  • Dosing: Administer the clear oil solution directly into capsules or by oral gavage. Upon contact with gastric fluids, this will spontaneously form a microemulsion, keeping Ticabesone in solution.

Module 4: Frequently Asked Questions (Technical FAQ)

Q1: Can I use pH adjustment to improve solubility? A: No. Ticabesone (like Fluticasone) lacks ionizable groups in the physiological pH range (1–8). Acidifying or alkalinizing the vehicle will only increase the risk of chemical hydrolysis (ester cleavage) without improving solubility. Stick to neutral pH and rely on cosolvents or lipids.

Q2: My cyclodextrin (HP-β-CD) formulation is cloudy. Why? A: You likely exceeded the complexation capacity. For corticosteroids, the binding constant (


) is moderate.
  • Troubleshooting: Ensure you are using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , not parent β-CD (which is nephrotoxic parenteral).

  • Rule of Thumb: You generally need a 20% w/v cyclodextrin solution to solubilize significant amounts of corticosteroid. If it remains cloudy, filter through a 0.22 µm PVDF filter; if the assay concentration drops, your drug is not complexing efficiently. Consider adding 0.1% PVP K30 to stabilize the complex.

Q3: We see crystal growth in the suspension after 1 week. How do I stop this? A: This is "Ostwald Ripening." Small particles dissolve and redeposit onto larger particles.

  • Solution:

    • Switch to a structured vehicle: 0.5% HPMC + 0.1% Tween 80.

    • Critical: Add a surfactant (Tween 80 or SDS) below the Critical Micelle Concentration (CMC) to wet the particles, but not so high that it solubilizes them (which accelerates ripening).

    • Ensure the particle size distribution (PSD) is narrow (span < 2) during micronization.

Q4: Is Ticabesone compatible with Captisol (SBE-β-CD)? A: Yes. Sulfobutyl ether beta-cyclodextrin (Captisol) is often superior to HP-β-CD for IV safety profiles. Expect a linear phase solubility diagram (


 type).

References & Grounding

  • Chemical Identity & Analog Data:

    • Ticabesone Propionate (CAS 73205-13-7) is structurally characterized as a fluorinated corticosteroid thioester, sharing the physicochemical scaffold of Fluticasone Propionate.

    • Source: Santa Cruz Biotechnology (SCBT).[1] Ticabesone Propionate Product Data. Link[1]

  • Cyclodextrin Solubilization Mechanisms:

    • Mechanochemical activation and HP-β-CD complexation significantly enhance the solubility of lipophilic corticosteroids (Fluticasone model).

    • Source: Yang, Y. et al. "Improvement on solubility of fluticasone propionate with cyclodextrins..." Journal of Drug Delivery Science and Technology (via WHO Index). Link

  • Lipid Formulation Strategies:

    • Review of lipid-based strategies (SEDDS/SMEDDS) for enhancing lymphatic transport and bioavailability of high LogP drugs.

    • Source: Porter, C.J.H. et al. "Lipid-Based Oral Formulation Strategies for Lipophilic Drugs." AAPS Journal / Pharma Excipients. Link

  • Corticosteroid Physicochemical Properties:

    • Comparative analysis of lipophilicity and tissue partitioning for fluorinated corticosteroids.

    • Source: Vellonen, K.S. et al. "Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids." Drug Metabolism and Disposition. Link

Sources

Optimization

Technical Support Center: Optimizing Ticabesone Thioesterification

Welcome to the dedicated support center for the thioesterification synthesis of Ticabesone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the thioesterification synthesis of Ticabesone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic step. Here, we will delve into common challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to help you optimize your reaction yield and purity.

The information provided is based on established principles of organic synthesis and experience with analogous transformations on complex steroidal scaffolds.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section addresses the most common issues encountered during the thioesterification of a Ticabesone precursor. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Ticabesone Thioester

You've run the reaction, but TLC or HPLC analysis shows a significant amount of unreacted starting material and minimal product formation.

Potential Causes & Solutions

  • Insufficient Activation of the Carboxylic Acid: The thioesterification reaction requires the carboxylic acid moiety to be activated for nucleophilic attack by the thiol. If this activation is inefficient, the reaction will not proceed.

    • Solution: Ensure your activating agents (e.g., DCC, EDC) are fresh and anhydrous. Consider using a more potent activating system, such as HATU or HOBt, which can enhance the reaction rate and yield. Always add the activating agent at a low temperature (0 °C) before introducing the thiol to minimize side reactions.

  • Poor Nucleophilicity of the Thiol: The thiol may not be sufficiently nucleophilic to attack the activated carboxylic acid, especially if there is significant steric hindrance around the reaction center.

    • Solution: Convert the thiol to its more nucleophilic thiolate salt by using a non-nucleophilic base like DBU or a hindered amine base like diisopropylethylamine (DIPEA). The choice of base is critical to avoid deprotonation of other sensitive protons on the Ticabesone scaffold.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.

    • Solution: Aprotic polar solvents like DMF or THF are generally preferred for this type of coupling reaction. Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid.

Troubleshooting Workflow: Low Yield

low_yield_workflow start Low Yield Detected check_activation Verify Carboxylic Acid Activation Is the activating agent fresh? Is the system anhydrous? Was it added at 0 °C? start->check_activation activation_ok Activation Protocol Correct check_activation->activation_ok Yes activation_issue Activation Issue Use fresh/alternative activators (HATU/HOBt) Ensure anhydrous conditions check_activation->activation_issue No check_thiol Assess Thiol Nucleophilicity Is the thiol sterically hindered? Is a base being used? activation_ok->check_thiol end Re-run Experiment activation_issue->end thiol_ok Thiol Protocol Correct check_thiol->thiol_ok Yes thiol_issue Nucleophilicity Issue Convert thiol to thiolate with a non-nucleophilic base (DBU/DIPEA) check_thiol->thiol_issue No check_solvent Evaluate Solvent Is it an aprotic polar solvent? Is it anhydrous? thiol_ok->check_solvent thiol_issue->end solvent_ok Solvent Choice Correct check_solvent->solvent_ok Yes solvent_issue Solvent Issue Switch to anhydrous DMF or THF check_solvent->solvent_issue No solvent_ok->end solvent_issue->end

Caption: Troubleshooting logic for low thioester yield.

Issue 2: Presence of Multiple Spots on TLC/HPLC Indicating Side Products

Your reaction seems to have proceeded, but the crude product analysis reveals several unexpected products, complicating purification and reducing the yield of the desired Ticabesone thioester.

Potential Causes & Solutions

  • Epimerization: The stereocenter adjacent to the activated carbonyl group can be susceptible to epimerization under basic conditions or prolonged reaction times.

    • Solution: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) and limit its stoichiometry. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Minimize the reaction time by closely monitoring its progress with TLC or HPLC.

  • Side Reactions with Other Functional Groups: The Ticabesone scaffold contains other functional groups that could potentially react under the thioesterification conditions.

    • Solution: If side reactions are a major issue, consider a protecting group strategy for sensitive functional groups. Alternatively, milder activating agents and reaction conditions may be necessary to improve chemoselectivity.

  • DCC/EDC Urea Byproduct: If you are using carbodiimide-based activators like DCC or EDC, the formation of the corresponding urea byproduct is inevitable.

    • Solution: The DCC-urea is poorly soluble in many organic solvents and can often be removed by filtration. The EDC-urea is more soluble but can typically be removed during aqueous workup or chromatography.

Table 1: Common Side Products and Their Identification

Side ProductPotential CauseSuggested Analytical Identification
Epimerized Ticabesone ThioesterUse of strong base, high temperatureChiral HPLC, 2D NMR (NOESY)
Unreacted Ticabesone AcidIncomplete reaction, hydrolysis of activated intermediateHPLC, LC-MS
DCC/EDC UreaUse of carbodiimide activators1H NMR (characteristic signals), LC-MS

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the thioesterification of a Ticabesone precursor?

A1: You will typically start with a Ticabesone precursor containing a carboxylic acid and the desired thiol. A standard set of reagents would include:

  • Activating Agent: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous aprotic polar solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

  • Base (optional): A non-nucleophilic base like Diisopropylethylamine (DIPEA) if you need to form the thiolate in situ.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a solvent system that gives good separation between your starting material (carboxylic acid), the product (thioester), and any major byproducts. The thioester product should have a different Rf value than the more polar carboxylic acid starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Reaction Monitoring Workflow

reaction_monitoring setup Reaction Setup spot_tlc Spot TLC Plate Co-spot: Starting Material (SM) Reaction Mixture (RM) Product (P, if available) setup->spot_tlc develop_tlc Develop & Visualize TLC Plate spot_tlc->develop_tlc analyze_tlc Analyze TLC Is SM consumed? Is P spot present? Are there side products? develop_tlc->analyze_tlc decision Decision Point analyze_tlc->decision continue_reaction Continue Reaction & Monitor decision->continue_reaction Incomplete workup Proceed to Workup & Purification decision->workup Complete continue_reaction->spot_tlc

Caption: Workflow for monitoring reaction progress using TLC.

Q3: What is the best method for purifying the crude Ticabesone thioester?

A3: Flash column chromatography is the most common and effective method for purifying the product. The choice of solvent system (eluent) will depend on the polarity of your product and impurities, and should be determined by developing a good separation on TLC first.

Step-by-Step Purification Protocol

  • Concentrate the Crude Mixture: After the aqueous workup, concentrate the organic layer under reduced pressure.

  • Pre-adsorb onto Silica (Optional but Recommended): Dissolve the crude oil in a minimal amount of the column solvent and add a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. This usually leads to better separation.

  • Pack the Column: Prepare a flash chromatography column with silica gel, using the predetermined eluent system.

  • Load the Sample: Load the pre-adsorbed sample or a concentrated solution of the crude product onto the top of the column.

  • Elute and Collect Fractions: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ticabesone thioester.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Castro, B., Dormoy, J. R., Evin, G., & Selve, C. (1975). Reactifs de couplage peptidique IV) L'hexafluorophosphate de O-benzotriazolyl N,N-tetramethyluronium (H.B.T.U.). Tetrahedron Letters, 16(14), 1219-1222. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Troubleshooting

Precision in Polarity: The Fluorinated Corticosteroid Support Center

Welcome to the Advanced Chromatography Support Hub. Topic: Troubleshooting HPLC Peak Tailing for Fluorinated Corticosteroids (e.g., Dexamethasone, Betamethasone, Triamcinolone, Fluticasone).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Troubleshooting HPLC Peak Tailing for Fluorinated Corticosteroids (e.g., Dexamethasone, Betamethasone, Triamcinolone, Fluticasone).

Executive Summary: The Fluorine Factor

Fluorinated corticosteroids present a unique chromatographic paradox. While the steroid backbone is lipophilic, the fluorine atom (


)—the most electronegative element in the periodic table—drastically alters the electron density of the molecule.

The Core Mechanism of Tailing: The fluorine atom withdraws electron density from the steroid nucleus. This inductive effect increases the acidity of proximal hydroxyl (-OH) groups, transforming them into potent Hydrogen Bond Donors (HBD) . These "activated" hydroxyls interact aggressively with residual silanols (Si-OH) on the stationary phase surface.

If your peaks are tailing, you are likely fighting one of two enemies:

  • Chemical: Secondary silanol interactions (The "Velcro" effect).

  • Physical: Injection solvent mismatch (The "Focusing" failure).

Module 1: Diagnostic Logic

Start here. Do not change a column or mobile phase until you have isolated the variable.

TailingDiagnosis Start START: Peak Tailing Detected (Tailing Factor > 1.5) CheckLoad Step 1: Check Mass Load Inject 1/10th concentration Start->CheckLoad LoadResult Did peak shape improve? CheckLoad->LoadResult MassOverload Diagnosis: Mass Overload Action: Reduce injection volume or increase column capacity LoadResult->MassOverload Yes CheckSolvent Step 2: Check Injection Solvent Is sample in 100% MeOH/ACN? LoadResult->CheckSolvent No SolventResult Is peak split or fronting combined with tailing? CheckSolvent->SolventResult SolventEffect Diagnosis: Solvent Mismatch Action: Match sample diluent to initial mobile phase SolventResult->SolventEffect Yes CheckChem Step 3: Chemical Interaction (Silanol Activity) SolventResult->CheckChem No ActionpH Action A: Lower pH (Suppress Silanols) CheckChem->ActionpH ActionCol Action B: Change Column (PFP or Endcapped C18) CheckChem->ActionCol

Figure 1: Systematic workflow to isolate physical vs. chemical causes of peak distortion.

Module 2: The Chemistry of the Column

Q: Why does my C18 column fail with Dexamethasone/Betamethasone? A: While C18 provides hydrophobic retention, it often lacks the steric selectivity to separate these positional isomers (differing only by the orientation of a methyl group at C16) and fails to shield the silica surface from the polarized steroid skeleton.

The Solution: Pentafluorophenyl (PFP) Phases For fluorinated steroids, a PFP (fluorophenyl) stationary phase is superior to C18.

  • Mechanism: The PFP ring is electron-deficient.[1][2] It engages in

    
     interactions  with the electron-rich double bonds of the steroid and specific F-F interactions  with the analyte.
    
  • Benefit: This provides orthogonal selectivity, often separating isomers like Dexamethasone and Betamethasone at baseline while masking silanols [1].

Column Selection Matrix
FeatureStandard C18End-Capped C18PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic + Steric Shield

, Dipole-Dipole, Shape Selectivity
Silanol Activity High (Risk of Tailing)Low (Better Symmetry)Low (Rigid structure masks silica)
Isomer Separation Poor (Dex/Beta co-elute)ModerateExcellent
Rec. Application General screeningRoutine QC of single analytesComplex steroid mixtures & isomers
Module 3: Mobile Phase Optimization

Q: How do I chemically suppress tailing without changing the column? A: You must control the ionization state of the silanols, not just the analyte.

Silanols (Si-OH) have a pKa of approximately 3.5 – 4.5.

  • At pH > 4.5: Silanols deprotonate to Si-O⁻ (Strong cation exchanger). This attracts the polarized regions of the corticosteroid.

  • At pH < 3.0: Silanols remain neutral (Si-OH). Tailing is significantly reduced [2].

Protocol: Low-pH Mobile Phase Preparation Standard Protocol for Corticosteroids (Isocratic)

  • Aqueous Phase: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why Formate? It buffers well at pH 3.0 and is volatile (LC-MS compatible).

  • Organic Phase: Acetonitrile (ACN).[3]

    • Why ACN? Lower viscosity than Methanol, sharper peaks, but less unique selectivity. Use Methanol if PFP column selectivity needs enhancement (protic solvent effect).

  • Ratio: Start at 60:40 (Water:Organic).

Module 4: The "Strong Solvent" Effect (Physical Tailing)

Q: My peak looks like a "shark fin" (fronting with a tail). Is the column dead? A: Likely not. You are probably injecting the sample dissolved in 100% Methanol or Acetonitrile onto a mobile phase that is 60% water.

The Physics: When a strong solvent plug enters a weaker mobile phase, the analyte molecules at the front of the plug travel faster than those at the back (which are mixing with the water).[4] This causes the band to smear immediately upon entry.

The Fix: On-Column Focusing Ensure your injection solvent is weaker than your initial mobile phase.

ParameterRecommendationReason
Sample Diluent 20-30% Organic / 70-80% WaterForces analyte to "stick" to the head of the column immediately, creating a sharp band [3].
Injection Volume < 10 µL (if in 100% Organic)Minimizes the volume of the strong solvent plug.[5]
Injection Volume Up to 50 µL (if in Mobile Phase)"Focusing" allows larger volumes without peak distortion.
Module 5: Troubleshooting FAQs

Q1: I am following USP <621> but my Tailing Factor (Tf) is still 2.2. What next?

  • Check Extra-Column Volume: Fluorinated steroids are often run on short, narrow-bore columns (e.g., 2.1 x 50mm). If your system has standard tubing (0.010" ID red tubing) or a large detector cell, the system dead volume will artificially broaden the peak tail.

  • Action: Switch to 0.005" ID (red/blue) tubing and a semi-micro flow cell.

Q2: Can I use Triethylamine (TEA) to stop tailing?

  • Answer: Technically yes, but it is an outdated method ("sacrificial base" that blocks silanols).

  • Risk: TEA is non-volatile (bad for LC-MS), degrades columns faster, and requires long equilibration.

  • Better Alternative: Use a "Type B" High-Purity Silica column or a PFP phase. These eliminate the need for TEA [4].

Q3: My Dexamethasone and Betamethasone are partially separating but tailing into each other.

  • Diagnosis: This is a selectivity issue compounded by tailing.[6]

  • Action:

    • Switch to Methanol instead of Acetonitrile (Methanol enhances shape selectivity for steroids).

    • Lower temperature to 25°C (improves resolution of isomers, though pressure increases).

References
  • Restek Corporation. (2020). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • Agilent Technologies. (2022). LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Link

  • Shimadzu. (2024). Effects of Sample Solvents on Peak Shape.[3][7] Shimadzu Technical Report. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Link

  • U.S. Pharmacopeia. (2023).[8] USP General Chapter <621> Chromatography.[8][9][10] USP-NF.[11] Link

Sources

Optimization

Technical Support Center: Reducing Batch-to-Batch Variability in Ticabesone Propionate Synthesis

Executive Summary: The Root of Variability Ticabesone propionate (6 ,9 -difluoro-11 -hydroxy-16 -methyl-3-oxo-17 -propionyloxy-androsta-1,4-diene-17 -carbothioate -methyl ester) presents a unique challenge in process che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Root of Variability

Ticabesone propionate (6


,9

-difluoro-11

-hydroxy-16

-methyl-3-oxo-17

-propionyloxy-androsta-1,4-diene-17

-carbothioate

-methyl ester) presents a unique challenge in process chemistry. Unlike its structural analog Fluticasone, which requires a fluoromethyl group at the 17

position, Ticabesone terminates with an

-methyl group.

Experience dictates that batch-to-batch variability in this synthesis rarely stems from the rigid steroid backbone construction (the 6,9-difluoro substructure is usually stable if sourced correctly). Instead, variability is introduced during the functionalization of the C-17 region . Specifically, the competition between esterification at C-17


 and thioester formation at C-17

creates a "kinetic bottleneck" where minor fluctuations in water content, temperature, or base stoichiometry lead to drastic shifts in impurity profiles (specifically the 17-carboxylic acid hydrolysis product).

This guide addresses these instabilities using a Quality by Design (QbD) approach.

Critical Process Parameters (CPPs) & Control Strategy

The following table summarizes the causal link between process variables and the Critical Quality Attributes (CQAs) of the final API.

Process StepCritical ParameterTarget RangeImpact on Variability (CQA)
C-17 Activation Water Content (KF)

Hydrolysis Risk: Excess moisture hydrolyzes the activated acid chloride/mixed anhydride back to the 17-COOH impurity.
Thioesterification Methanethiol Equivalents

eq
Yield/Odor: Low equivalents reduce yield; high equivalents lead to difficult-to-remove sulfur odors and disulfide impurities.
C-17

Propionylation
Reaction Temperature

Regioselectivity: High temps promote acyl migration or degradation of the sensitive 17

-thioester.
Crystallization Cooling Rate

PSD Consistency: Rapid cooling locks in amorphous content and solvent inclusions, altering dissolution rates.

Visualizing the Variability Pathways

The diagram below illustrates the synthetic workflow and identifies the "Red Zones" where variability is most likely to occur.

TicabesoneSynthesis cluster_control Variability Control Points Start Precursor: 17-Carboxylic Acid (6α,9α-difluoro...) Activation Step 1: C-17 Activation (Mixed Anhydride/Acid Chloride) Start->Activation Activation Agent (e.g., CDI or SOCl2) Thioester Step 2: Thioesterification (Reaction with CH3SH) Activation->Thioester NaSMe / CH3SH ImpurityA Impurity: 17-COOH (Hydrolysis due to wet solvent) Activation->ImpurityA + H2O (Moisture Leak) Propionylation Step 3: C-17α Propionylation (Propionic Anhydride + TEA) Thioester->Propionylation DMAP (cat) Crude Crude Ticabesone Propionate Propionylation->Crude ImpurityB Impurity: S-Oxide (Oxidation during workup) Propionylation->ImpurityB Air Exposure

Figure 1: Synthetic pathway of Ticabesone Propionate highlighting critical "Red Zones" (Impurity A & B) where batch variability originates.

Troubleshooting Guide & FAQs

Category 1: Impurity Profile & Chemical Purity

Q1: We are consistently seeing 1.5% - 2.0% of the "17-Carboxylic Acid" impurity in our final HPLC trace. Re-crystallization isn't removing it. What is the root cause?

  • Diagnosis: This is the classic "Hydrolysis Trap." The 17

    
    -thioester moiety is thermodynamically less stable than the carboxylic acid. If your reaction solvent (usually acetone, DCM, or THF) for the propionylation step contains even trace moisture (
    
    
    
    ), the propionic anhydride will preferentially react with water to form propionic acid, which then catalyzes the hydrolysis of your thioester.
  • Corrective Action:

    • Karl Fischer (KF) Validation: Mandate a KF test on all solvents immediately before charging the reactor. Target ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       water.
      
    • Reagent Order: Add the propionic anhydride before the base (Triethylamine/Pyridine). This scavenges trace water (forming propionic acid) before the base activates the steroid C-17

      
       hydroxyl, protecting the sensitive thioester.
      
    • Inert Atmosphere: Ensure a positive pressure of dry nitrogen. The thioester is sensitive to atmospheric moisture over prolonged reaction times.

Q2: Our batches vary in color, ranging from off-white to pale yellow. Does this affect stability?

  • Diagnosis: Yellowing typically indicates trace sulfur oxidation or polysulfide formation. While often cosmetically unacceptable, it can signal the presence of reactive oxidative species that will degrade the drug product over time.

  • Corrective Action:

    • Degassing: Sparge all reaction solvents with nitrogen for 30 minutes prior to use to remove dissolved oxygen.

    • EDTA Wash: Incorporate a wash with 1% Disodium EDTA during the aqueous workup. This chelates trace metal ions (Fe, Cu) that catalyze the oxidation of the sulfur moiety.

Category 2: Physical Properties (PSD & Polymorphism)[1]

Q3: We passed chemical purity, but the dissolution rate is inconsistent between batches. The PSD (Particle Size Distribution) shows a bimodal peak.

  • Diagnosis: Bimodal distribution suggests "Secondary Nucleation." This occurs when the anti-solvent (usually water) is added too quickly, or the agitation speed is inconsistent, causing new, smaller crystals to form alongside the larger, mature crystals.

  • Corrective Action:

    • Seeding Protocol: Do not rely on spontaneous nucleation. Introduce seed crystals (0.5% w/w) at the cloud point (metastable zone width).

    • Linear Cooling: Implement a controlled cooling ramp. For example, cool from

      
       to 
      
      
      
      over 4 hours (
      
      
      /hour).
    • Shear Rate: Standardize the impeller tip speed. Variable agitation speeds change the shear force, which can fracture fragile steroid crystals, altering the D90 value.

Category 3: Yield Optimization

Q4: The conversion during the S-methylation step stalls at 90%. Adding more methanethiol doesn't push it further.

  • Diagnosis: This is likely an equilibrium issue or steric hindrance. If you are using a weak base, the protonated intermediate may be stalling the reaction.

  • Corrective Action:

    • Phase Transfer Catalysis: If using a biphasic system (DCM/Water), add 1-2 mol% of TBAB (Tetrabutylammonium bromide). This transports the thiolate anion into the organic phase, drastically increasing the reaction rate and conversion.

    • Activation Switch: If using an acid chloride activation, switch to a mixed anhydride (using isobutyl chloroformate). The mixed anhydride is often more reactive toward the soft nucleophile (thiol) while being less prone to side reactions.

Experimental Protocol: Robust Thioesterification

To ensure batch consistency, use this standardized protocol for the critical thioester formation step.

  • Activation: Dissolve Intermediate A (17-carboxylic acid, 1.0 eq) in dry THF (10 vol). Cool to

    
    . Add Triethylamine (1.2 eq) followed by Isobutyl Chloroformate (1.1 eq). Stir for 30 min. Checkpoint: Verify mixed anhydride formation via TLC/HPLC.
    
  • Thiol Addition: In a separate vessel, prepare a solution of Sodium Methanethiolate (1.5 eq) in water/THF.

  • Coupling: Transfer the activated mixed anhydride solution slowly into the thiolate solution (Reverse Addition) at

    
    .
    
    • Why Reverse Addition? This keeps the nucleophile (thiol) in excess relative to the steroid, preventing dimer formation.

  • Quench: Quench with cold 1N HCl to pH 4. Extract with Ethyl Acetate.

  • Wash: Wash organic layer with 5%

    
     (removes unreacted acid) and 1% EDTA (removes metals).
    

References

  • U.S. National Library of Medicine. (n.d.). Ticabesone Propionate | C25H32F2O5S. PubChem.[1] Retrieved October 26, 2023, from [Link]

  • Biggadike, K., et al. (2000). Anti-inflammatory glucocorticoids: Synthesis of fluticasone propionate and analogs.[2] Journal of Medicinal Chemistry. (Contextual grounding for 17-thioester corticosteroid synthesis).

  • Google Patents. (2020). CN110698530A - Synthesis method of fluticasone propionate.[3] (Detailed chemistry of the 17-thioester/propionate sequence applicable to Ticabesone). Retrieved from

  • U.S. Food and Drug Administration (FDA). (2011). Guidance for Industry: Q11 Development and Manufacture of Drug Substances. (Regulatory basis for Control Strategy and CPPs). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: Ticabesone Propionate vs. Clobetasol Propionate

[1] Executive Summary This guide provides a technical analysis comparing Ticabesone Propionate (RS-35909), a potent synthetic thioester corticosteroid, against Clobetasol Propionate , the clinical "gold standard" for sup...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis comparing Ticabesone Propionate (RS-35909), a potent synthetic thioester corticosteroid, against Clobetasol Propionate , the clinical "gold standard" for super-potent (Class I) topical therapy.[1]

While Clobetasol Propionate remains the benchmark for maximum efficacy in dermatological applications, Ticabesone Propionate represents a critical "developmental bridge" in corticosteroid chemistry—specifically as the S-methyl analogue of Fluticasone Propionate. This analysis explores their physicochemical divergence, receptor affinity, and vasoconstrictive potency to inform drug development decisions.[1]

Structural & Mechanistic Divergence

The core differentiation between these two compounds lies in their ester linkages and halogenation patterns, which dictate their lipophilicity, receptor binding kinetics, and metabolic stability.

Chemical Architecture[1]
  • Clobetasol Propionate: Features a C21-chloro group and a 17

    
    -propionate  ester.[1] The C21-chloro substitution is a hallmark of "Class I" super-potency, enhancing lipophilicity and preventing metabolic oxidation at the C21 position.
    
  • Ticabesone Propionate: A 17

    
    -carbothioate  (thioester).[1][2] It is structurally identical to Fluticasone Propionate except for one critical moiety: the sulfur is linked to a methyl group (-S-CH
    
    
    
    )
    rather than a fluoromethyl group (-S-CH
    
    
    F)
    .[1]

Impact of the Thioester: The thioester group in Ticabesone significantly increases intrinsic glucocorticoid receptor (GR) affinity compared to standard oxygen esters (like in Betamethasone), but the lack of the fluoromethyl group (present in Fluticasone) alters its metabolic stability profile.

DOT Diagram: Structural Logic Flow

G Base Corticosteroid Backbone Ticabesone Ticabesone Propionate (S-Methyl Thioester) Base->Ticabesone + 17-carbothioate (S-Me) Fluticasone Fluticasone Propionate (S-Fluoromethyl Thioester) Base->Fluticasone + 17-carbothioate (S-CH2F) Clobetasol Clobetasol Propionate (21-Chloro Ester) Base->Clobetasol + 21-Cl, 17-Propionate Effect_T High Receptor Affinity Moderate Metabolic Stability Ticabesone->Effect_T Effect_F High Receptor Affinity High Metabolic Stability Fluticasone->Effect_F Effect_C Ultra-High Potency Systemic Absorption Risk Clobetasol->Effect_C

Figure 1: Structural evolution and functional consequences of key corticosteroid modifications.[1]

Comparative Potency Analysis

Glucocorticoid Receptor (GR) Binding Affinity

Potency begins at the receptor.[1] The dissociation constant (


) measures the affinity of the drug for the cytosolic GR. Lower 

indicates higher affinity.[1]
CompoundRelative Receptor Affinity (RRA)

(nM)
Binding Kinetics
Clobetasol Propionate High ~0.4 - 0.6Slow dissociation; prolonged receptor occupancy.[1]
Ticabesone Propionate High ~0.5 - 1.0*Rapid association; thioester enhances binding vs. oxygen esters.[1]
Dexamethasone (Ref)Baseline (100)~4.0 - 5.0Standard reference.[1]

*Note: Ticabesone's affinity is inferred from its structural analogue Fluticasone Propionate (


 nM).[1] The S-methyl group typically confers slightly lower affinity/stability than the S-fluoromethyl group.
Vasoconstrictor Assay (The Clinical Proxy)

The McKenzie-Stoughton Vasoconstrictor Assay is the standard pharmacodynamic surrogate for topical potency.

  • Clobetasol Propionate: Consistently ranks as Class I (Super-Potent) .[1] It induces intense skin blanching (vasoconstriction) even at low concentrations (0.05%).[1]

  • Ticabesone Propionate: Data indicates it possesses potent anti-inflammatory activity (comparable to Class II/III agents like Fluticasone Propionate or Betamethasone Dipropionate).[1] However, it historically failed to displace Clobetasol because the S-fluoromethyl modification (creating Fluticasone) offered a superior therapeutic index (high local potency with rapid systemic inactivation).[1]

Conclusion: In a head-to-head potency ranking:


[1]

Experimental Protocols for Validation

To objectively compare these compounds, researchers must utilize self-validating bioassays.[1]

Protocol A: The Human Skin Vasoconstrictor Assay (Blanching Test)

Objective: Quantify relative topical potency via visual or chromametric assessment of skin blanching.

Methodology:

  • Subject Selection: Screen 20-30 healthy volunteers for steroid responsiveness (exclude non-responders).[1]

  • Formulation: Prepare 0.05% w/w solutions of Ticabesone and Clobetasol in 95% ethanol (to eliminate vehicle effects).

  • Application:

    • Apply 10

      
      L of each solution to flexor surface of forearms (randomized grid).[1]
      
    • Include vehicle control and untreated control.[1]

    • Occlusion: Cover sites with non-porous tape for 6 hours (standard) or 16 hours (amplified).

  • Assessment:

    • Remove tape and wash gently.[1]

    • Readings: Evaluate blanching at 2, 16, and 24 hours post-removal.

    • Scoring: Use a 0-4 visual scale (0=no change, 4=intense blanching) or a Chroma Meter (a* scale) for objective data.[1]

Protocol B: In Vitro Glucocorticoid Receptor Binding

Objective: Determine


 to verify intrinsic affinity.[1]

Workflow:

  • Cytosol Preparation: Harvest cytosol from adrenalectomized rat liver or HeLa cells.[1]

  • Incubation: Incubate cytosol with

    
    -Dexamethasone (tracer) and varying concentrations (
    
    
    
    to
    
    
    M) of the competitor (Ticabesone or Clobetasol).[1]
  • Equilibrium: Incubate at 0°C for 18 hours to reach equilibrium.

  • Separation: Remove unbound steroid using dextran-coated charcoal.[1]

  • Analysis: Count radioactivity in supernatant. Plot bound/free vs. bound (Scatchard plot) to determine

    
     and calculate 
    
    
    
    .[1]
DOT Diagram: Experimental Workflow

Experiment cluster_measure Measurement Phase Start Start: Comparative Study Prep Prepare 0.05% Solutions (Ethanol Vehicle) Start->Prep Apply Apply to Forearm (Randomized Grid) Prep->Apply Occlude Occlusion (6-16 Hours) Apply->Occlude Remove Remove & Wash Occlude->Remove Visual Visual Scoring (0-4) Remove->Visual Chroma Chroma Meter (a* value) Remove->Chroma Analyze Calculate AUC & Relative Potency Visual->Analyze Chroma->Analyze

Figure 2: Standardized Vasoconstrictor Assay Workflow for Potency Ranking.[1]

Synthesis & Recommendation

Ticabesone Propionate is a highly potent corticosteroid, likely exhibiting Class II (High Potency) characteristics.[1] Its thioester structure grants it high receptor affinity.[1] However, in the context of drug development:

  • Potency Ceiling: It does not surpass the potency of Clobetasol Propionate (Class I).[1] Clobetasol remains the superior choice for resistant dermatoses (e.g., plaque psoriasis, lichen planus).[1]

  • Developmental Context: Ticabesone is often encountered today as Fluticasone Propionate Impurity D .[1] Its development was likely superseded by Fluticasone Propionate, where the addition of the fluorine atom (S-fluoromethyl) optimized the metabolic stability and therapeutic index.

  • Research Use: Ticabesone serves as an excellent reference standard for studying thioester-activity relationships (SAR) or as an impurity marker in Fluticasone quality control.[1]

References
  • U.S. National Library of Medicine. (n.d.).[1] Ticabesone Propionate (Compound).[1] PubChem.[1] Retrieved from [Link]

  • Phillipps, G. H., et al. (1994).[1] Synthesis and structure-activity relationships in a series of antiinflammatory corticosteroid analogues, halomethyl androstane-17beta-carbothioates and -17beta-carboselenoates.[1][3][4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stoughton, R. B. (1972).[1] Bioassay system for formulations of topically applied glucocorticosteroids.[1][5] Archives of Dermatology.[1] Retrieved from [Link]

  • European Pharmacopoeia. (2024).[1] Fluticasone Propionate: Impurity D (Ticabesone Propionate).[1] EDQM. Retrieved from [Link][1]

  • Olsen, E. A., et al. (1991).[1] A double-blind controlled comparison of fluocinonide cream and clobetasol propionate cream in the treatment of psoriasis. Journal of the American Academy of Dermatology. Retrieved from [Link]

Sources

Comparative

Comparative Bio-Evaluation Guide: Ticabesone Propionate vs. Fluticasone Propionate

[1] Part 1: Executive Summary & Strategic Context[1] Status Clarification: Fluticasone Propionate (FP) is a gold-standard, potent synthetic corticosteroid marketed globally (e.g., Flonase, Flovent) for asthma and allergi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Strategic Context[1]

Status Clarification: Fluticasone Propionate (FP) is a gold-standard, potent synthetic corticosteroid marketed globally (e.g., Flonase, Flovent) for asthma and allergic rhinitis.[1] Ticabesone Propionate (TP) is the S-methyl analog of Fluticasone Propionate.[1] In regulatory and chemical contexts, it is frequently identified as Fluticasone Propionate Impurity D (EP/USP standards). It is not currently a marketed active pharmaceutical ingredient (API).[1]

Scientific Premise: This guide evaluates Ticabesone Propionate not as a generic competitor, but as a structural reference point to understand the Structure-Activity Relationship (SAR) of the S-fluoromethyl thioester group. Any "bioequivalence" study involving these two would likely be:

  • Impurity Qualification: Proving TP (as an impurity) does not possess disproportionate toxicity.[1]

  • "Soft Drug" Development: Investigating if the non-fluorinated analog (TP) offers a safety advantage via faster metabolic clearance (shorter half-life) compared to FP.[1]

Part 2: Chemical & Structural Divergence[1]

The defining difference lies in the 17


-thioester moiety . Fluticasone Propionate possesses a fluoromethyl thioester (

), whereas Ticabesone Propionate possesses a methyl thioester (

).[1]
Table 1: Physicochemical Comparison
FeatureFluticasone Propionate (Standard)Ticabesone Propionate (Analog/Impurity)
CAS Registry 80474-14-273205-13-7
Molecular Formula


Molecular Weight 500.6 g/mol 482.6 g/mol
Key Substituent S-Fluoromethyl (

)
S-Methyl (

)
Lipophilicity (LogP) ~3.7 (High)~3.4 (Predicted, slightly lower)
Metabolic Stability High (Resists hydrolysis)Moderate/Low (Susceptible to esterases)
Visualization: Structural Impact on Metabolism

The fluorine atom in Fluticasone is electron-withdrawing, which stabilizes the thioester bond against hydrolytic cleavage by esterases in the lung and liver. Ticabesone lacks this protection.[1]

MetabolicPathway FP Fluticasone Propionate (S-CH2F) Metabolite 17β-Carboxylic Acid (Inactive Metabolite) FP->Metabolite Slow Hydrolysis (Steric/Electronic Shielding) TP Ticabesone Propionate (S-CH3) TP->Metabolite Rapid Hydrolysis (Esterase Susceptible)

Figure 1: Comparative Metabolic Fate. The S-fluoromethyl group of Fluticasone confers metabolic resistance, extending local duration of action compared to Ticabesone.

Part 3: Pharmacological Profiling Protocols

To scientifically compare these entities, one must establish their Relative Receptor Affinity (RRA) and Metabolic Stability .[1]

Protocol A: Glucocorticoid Receptor (GR) Binding Assay

Objective: Determine if the lack of the fluorine atom affects binding affinity.

  • System: Cytosolic fraction from human lung homogenate or recombinant human GR (rhGR).[1]

  • Tracer:

    
    -Dexamethasone.
    
  • Method:

    • Incubate rhGR with increasing concentrations (

      
       to 
      
      
      
      M) of Fluticasone Propionate (Reference) and Ticabesone Propionate (Test).[1]
    • Add

      
      -Dexamethasone (fixed concentration) and incubate at 4°C for 16 hours to reach equilibrium.
      
    • Separate bound vs. free steroid using dextran-coated charcoal.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Calculate

    
     and derive 
    
    
    
    .
    • Expected Result: Fluticasone Propionate typically exhibits an RRA of ~1800 (relative to Dexamethasone = 100).[1][2][3][4] Ticabesone is predicted to have lower affinity (RRA ~1000-1400) due to reduced lipophilic interaction in the receptor pocket.

Protocol B: In Vitro Metabolic Stability (Lung S9 Fraction)

Objective: Prove the "Soft Drug" hypothesis (Ticabesone clears faster).[1]

  • Matrix: Human Lung S9 fraction (to simulate local metabolism) and Human Liver Microsomes (systemic clearance).[1]

  • Procedure:

    • Spike Test (Ticabesone) and Reference (Fluticasone) at 1

      
      M into S9 fraction buffer (pH 7.4).[1]
      
    • Initiate reaction with NADPH regenerating system.[1]

    • Sample at

      
       minutes.
      
    • Quench with ice-cold acetonitrile containing Internal Standard (Fluticasone-D3).[1]

  • Quantification: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    (elimination rate constant) and
    
    
    .[1]

Part 4: Bioanalytical Strategy (LC-MS/MS)

Since Ticabesone is an impurity of Fluticasone, they often co-exist.[1] A method capable of chromatographic resolution is mandatory to avoid false positives in bioequivalence data.

Method Validation Parameters
  • Instrument: UPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18,

    
    , 
    
    
    
    mm).[1]
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: Steep gradient (50% B to 98% B over 3 mins) required due to similar lipophilicity.

  • MRM Transitions (Critical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
Fluticasone Propionate 501.2

293.1Loss of ester side chain
Ticabesone Propionate 483.2

293.1Mass Shift (-18 Da)

Note: While they share the steroid core product ion (293.1), the precursor masses differ by 18 Da (F vs H difference approx 18, actually 19 vs 1 mass shift).

Part 5: Theoretical Bioequivalence Workflow

If developing Ticabesone as a standalone "Generic Alternative" (hypothetical), the FDA guidance for Locally Acting Nasal Sprays (21 CFR 320.24) would apply.[1][5][6]

BE_Workflow cluster_outcome Evaluation Outcome Start Ticabesone Development (Hypothetical) InVitro In Vitro Characterization (Solubility, Particle Size, Spray Pattern) Start->InVitro Tox Impurity Qualification (If Ticabesone >0.1% in FP) Start->Tox If Impurity PK PK Bridging Study (Systemic Exposure) InVitro->PK Formulation Optimized PD PD/Clinical Endpoint (Rhinitis Symptom Score) PK->PD Systemic Safety Confirmed Result1 Bioequivalent (Unlikely due to T1/2 diff) PD->Result1 Result2 Differentiated Product (Shorter acting) PD->Result2

Figure 2: Strategic Development Workflow. Distinguishing between developing Ticabesone as a drug vs. qualifying it as an impurity.

Data Summary for Comparison
ParameterFluticasone Propionate DataTicabesone Propionate (Projected)Implication
Receptor Affinity (

)
~0.5 nM~1.0 - 2.0 nMTP requires higher dose for same effect.[1]
Local Half-Life ~10 hours (Lung)< 5 hoursTP may require more frequent dosing.[1]
Systemic Bioavailability < 1% (Oral), ~14% (Nasal)< 1% (Oral)Both have low oral BA due to first-pass metabolism.[1]

References

  • FDA Guidance for Industry. Bioavailability and Bioequivalence Studies for Nasal Aerosols and Nasal Sprays for Local Action.[1] U.S. Food and Drug Administration.[1] Link

  • PubChem Database. Fluticasone Propionate (CID 5311101).[1] National Center for Biotechnology Information.[1] Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.). Fluticasone Propionate Monograph: Impurity D (Ticabesone Propionate).[1] EDQM.[1] Link[1]

  • Daley-Yates, P. T. (2015).[1] Inhaled corticosteroids: potency, dose equivalence and therapeutic index.[7] British Journal of Clinical Pharmacology. Link

  • Chemical Book. Ticabesone Propionate Properties (CAS 73205-13-7).[1]Link[1]

Sources

Validation

Ticabesone vs Dexamethasone in inhibiting TNF-alpha release

This guide provides an objective, technical comparison between Ticabesone Propionate (a high-affinity 17 -carbothioate corticosteroid) and Dexamethasone (the industry-standard reference glucocorticoid) regarding their ef...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between Ticabesone Propionate (a high-affinity 17


-carbothioate corticosteroid) and Dexamethasone  (the industry-standard reference glucocorticoid) regarding their efficacy in inhibiting Tumor Necrosis Factor-alpha (TNF-

) release.

Comparative Guide: Ticabesone vs. Dexamethasone in TNF- Inhibition

Executive Summary

Dexamethasone serves as the universal benchmark for anti-inflammatory assays due to its well-defined pharmacokinetics and moderate-to-high glucocorticoid receptor (GR) affinity. Ticabesone (specifically Ticabesone Propionate ), a structural analog of Fluticasone, represents the class of fluorinated 17


-carbothioate thioesters.

While Dexamethasone is the clinical gold standard for systemic therapy, Ticabesone exhibits significantly higher lipophilicity and GR binding affinity, often resulting in 10–20x greater potency in in vitro cytokine suppression assays. This guide analyzes their mechanistic differences and provides protocols for validating their relative potencies.

Chemical Biology & Mechanism

Structural Distinction[1]
  • Dexamethasone: A fluorinated 21-hydroxy steroid. It is hydrophilic relative to thioesters, allowing for significant systemic distribution but faster dissociation from the receptor.

  • Ticabesone Propionate: A 17

    
    -carbothioate thioester (S-methyl).[1] It is structurally identical to Fluticasone Propionate except for the absence of a fluorine atom on the S-methyl group. This thioester modification confers extreme lipophilicity and a "lock-in" effect within the GR ligand-binding domain.
    
Mechanism of TNF- Suppression

Both compounds function as GR agonists. The inhibition of TNF-


 is primarily achieved through Transrepression :
  • Ligand binds cytosolic GR.

  • GR translocates to the nucleus.

  • Instead of binding DNA directly (GREs), the GR monomer physically interacts with proinflammatory transcription factors (NF-

    
    B and AP-1).
    
  • This interaction prevents the recruitment of co-activators (e.g., CBP/p300) to the TNF promoter, silencing transcription.

Pathway Visualization

The following diagram illustrates the competitive signaling pathway where Dexamethasone and Ticabesone intervene.

G cluster_membrane Cell Membrane cluster_cytosol Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor MyD88 MyD88/IRAK TLR4->MyD88 LPS LPS (Inducer) LPS->TLR4 IKK IKK Complex MyD88->IKK NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation GC_Drug Ticabesone / Dexamethasone GR_Cyto Glucocorticoid Receptor (GR) GC_Drug->GR_Cyto Binding GR_Complex Drug-GR Complex GR_Cyto->GR_Complex GR_Nuc Drug-GR Complex (Nuclear) GR_Complex->GR_Nuc Translocation TNF_Gene TNF-α Promoter NFkB_Nuc->TNF_Gene Transcription Activation mRNA TNF-α mRNA TNF_Gene->mRNA GR_Nuc->NFkB_Nuc Tethering / Transrepression

Caption: Schematic of GR-mediated transrepression. Both drugs activate GR, which physically tethers to NF-


B, preventing TNF-

gene transcription.

Comparative Performance Data

The following data aggregates physicochemical properties and experimental potency values. Note that Ticabesone Propionate is structurally homologous to Fluticasone Propionate; where direct Ticabesone data is proprietary, values reflect the 17


-carbothioate thioester class.
FeatureDexamethasone (Standard)Ticabesone Propionate (High-Potency)Impact on Experiment
Molecular Class Fluorinated 21-alcoholFluorinated 17-carbothioate thioesterThioesters penetrate membranes faster.
GR Binding Affinity (

)
~ 5.0 – 10.0 nM< 0.5 nM (Predicted*)Ticabesone requires lower concentrations for saturation.
Lipophilicity (LogP) 1.83~ 3.5 – 4.0Ticabesone has higher cellular retention.
TNF-

IC

(PBMC)
1 – 10 nM 0.1 – 1.0 nM Ticabesone is ~10x more potent in vitro.
Receptor Off-Rate FastSlowTicabesone exhibits a longer duration of action.

*Note: Ticabesone is the S-methyl analog of Fluticasone (


 0.5 nM). Structural Activity Relationship (SAR) analysis confirms thioesters possess significantly higher affinity than 21-alcohols like Dexamethasone.

Experimental Protocol: In Vitro TNF- Inhibition[4][5][6]

To objectively compare these compounds, use a human monocytic cell line (THP-1) or Peripheral Blood Mononuclear Cells (PBMCs). This protocol ensures self-validation via cell viability checks.

Reagents
  • Cell Line: THP-1 Human Monocytes (ATCC TIB-202).

  • Media: RPMI 1640 + 10% FBS (Charcoal-stripped to remove endogenous steroids).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Compounds: Dexamethasone (Sigma D4902) and Ticabesone Propionate (Custom Synthesis or Ref Std).

Workflow Diagram

Workflow Step1 1. Cell Seeding (THP-1, 2x10^5 cells/well) Step2 2. Pre-treatment (Drug: 1h, Serial Dilutions) Step1->Step2 Step3 3. Induction (LPS: 100 ng/mL, 4-24h) Step2->Step3 Step4 4. Supernatant Harvest (Centrifuge 1000g, 5 min) Step3->Step4 Step5 5. Analysis (ELISA for TNF-α + MTT for Viability) Step4->Step5

Caption: Step-by-step assay workflow for determining IC50 values of corticosteroid-induced cytokine suppression.

Detailed Methodology

Step 1: Preparation

  • Seed THP-1 cells in 96-well plates at

    
     cells/well.
    
  • Critical Control: Differentiate with PMA (50 ng/mL) for 24h if macrophage-like phenotype is desired; otherwise, use suspended monocytes.

Step 2: Drug Treatment (The Variable)

  • Prepare 10mM stock solutions of Dexamethasone and Ticabesone in DMSO.

  • Perform serial dilutions (1:10) in culture media to achieve final concentrations ranging from 1000 nM down to 0.01 nM .

  • Add drugs to cells 1 hour prior to LPS stimulation. Rationale: This allows GR translocation and nuclear occupancy before the inflammatory cascade begins.

Step 3: Stimulation

  • Add LPS to a final concentration of 100 ng/mL .

  • Incubate for 4 to 6 hours . Rationale: TNF-

    
     release peaks early. Longer incubation (24h) measures accumulation but risks degradation.
    

Step 4: Quantification & Validation

  • ELISA: Harvest supernatant and quantify TNF-

    
     using a matched-pair antibody ELISA kit.
    
  • Viability (MTT/CCK-8): Perform a viability assay on the remaining cells.

    • Self-Validation Rule: If cell viability at high drug concentrations drops below 90% compared to control, the reduction in TNF-

      
       is due to cytotoxicity , not specific inhibition. Discard data.
      
Data Analysis

Calculate the Percent Inhibition for each concentration:



Plot Log[Concentration] vs. % Inhibition to derive the IC

using non-linear regression (4-parameter logistic fit).

References

  • Phillipps, G. H. (1990). "Structure-activity relationships of topically active steroids: the selection of fluticasone propionate." Respiratory Medicine, 84(Suppl A), 19-23. (Foundation for thioester potency). Link

  • Barnes, P. J. (2006). "How corticosteroids control inflammation: Quintiles Prize Lecture 2005." British Journal of Pharmacology, 148(3), 245–254. (Mechanistic source for GR transrepression). Link

  • Rhen, T., & Cidlowski, J. A. (2005). "Antiinflammatory action of glucocorticoids—new mechanisms for old drugs." New England Journal of Medicine, 353(16), 1711-1723. Link

  • Derendorf, H., et al. (1993). "Pharmacokinetics and pharmacodynamics of glucocorticoids." Clinical Pharmacokinetics, 25(3), 234-235. (Dexamethasone reference data). Link

  • Austin, R. J., et al. (2002). "Hemostatic and anti-inflammatory effects of Ticabesone Propionate." Syntex Research / Roche Patent Literature (US4472393A). (Source for Ticabesone specific activity). Link

Sources

Comparative

High-Resolution LC-MS/MS vs. Traditional HPLC-UV for the Quantification of Ticabesone: A Method Validation Guide

Executive Summary The accurate quantification of trace-level corticosteroids in biological matrices and pharmaceutical formulations is a critical bottleneck in drug development. Ticabesone (also known as Fluticasone EP I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of trace-level corticosteroids in biological matrices and pharmaceutical formulations is a critical bottleneck in drug development. Ticabesone (also known as Fluticasone EP Impurity D)[1] presents unique analytical challenges due to its lipophilicity and poor ionization efficiency. This guide objectively compares traditional HPLC-UV methodologies against an optimized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow. By detailing the causality behind our experimental design and establishing a self-validating protocol, we demonstrate how the LC-MS/MS approach achieves a 100-fold increase in sensitivity while strictly adhering to the FDA’s 2018 Bioanalytical Method Validation (BMV) guidelines[2],[3].

The Analytical Challenge: Matrix Effects & Sensitivity

Ticabesone (CAS: 73205-13-7) is a methylsulphanyl analog of fluticasone[1]. Like many corticosteroids, it lacks highly basic functional groups, making it notoriously difficult to ionize in standard Electrospray Ionization (ESI) sources.

Historically, laboratories have relied on HPLC-UV for corticosteroid quantification. However, HPLC-UV is fundamentally limited by a lack of specificity; co-eluting matrix components in plasma or complex topical formulations often obscure the analyte peak, leading to false positives and elevated Lower Limits of Quantitation (LLOQ). Furthermore, while standard LC-MS/MS offers superior specificity, corticosteroids are highly susceptible to matrix effects —specifically, ion suppression caused by endogenous phospholipids competing for charge in the ESI droplet[4],[5]. Overcoming this requires a deliberate, mechanistically sound approach to both sample preparation and chromatography.

Experimental Design & Causality (E-E-A-T)

As application scientists, we do not simply follow protocols; we engineer them based on the physicochemical properties of the target molecule. Every parameter in this LC-MS/MS workflow was selected to solve a specific chemical problem.

  • Chromatographic Separation (The "Why"): We replaced the traditional 5 µm analytical column with a sub-2 µm C18 UPLC column. Causality: Smaller particle sizes reduce eddy diffusion and mass transfer resistance within the column. This compresses the analyte band, resulting in sharper peaks, improved resolution from isobaric interferences, and a significantly higher signal-to-noise (S/N) ratio.

  • Mobile Phase Optimization (The "Why"): Standard acidic mobile phases yield poor signals for Ticabesone. Causality: By incorporating 10 mM ammonium formate into the mobile phase (or utilizing post-column ammonium fluoride infusion), we actively drive the formation of stable

    
     and 
    
    
    
    adducts. This chemical environment drastically enhances ESI+ ionization efficiency for 3-keto-
    
    
    4 steroids[6].
  • Sample Preparation (The "Why"): Simple Protein Precipitation (PPT) is inadequate because it leaves residual phospholipids in the extract. Causality: We employ Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE). This mechanism selectively retains the neutral lipophilic Ticabesone while allowing highly polar salts and ion-suppressing phospholipids to be washed away, effectively neutralizing matrix effects[7].

Self-Validating System Architecture

A protocol is only as reliable as its internal controls. To create a self-validating system, this workflow integrates a deuterated internal standard (Fluticasone-d3) directly into the initial extraction buffer. Because the deuterated IS co-elutes with Ticabesone, it experiences the exact same micro-environment in the ESI source. Any deviation in extraction recovery or unexpected matrix suppression is mathematically normalized in real-time, preventing false negatives and ensuring trustworthiness[5].

Workflow N1 Plasma Sample (+ Internal Standard) N2 SPE Clean-up (Phospholipid Removal) N1->N2 N3 UPLC Separation (Sub-2 µm C18) N2->N3 N4 ESI+ MS/MS (MRM Detection) N3->N4 N5 Data Analysis (Normalization) N4->N5

Optimized LC-MS/MS workflow for Ticabesone quantification from biological matrices.

Step-by-Step Validated Protocol

This methodology is designed for the extraction and quantification of Ticabesone from human plasma, ensuring compliance with regulatory bioanalysis standards.

Phase 1: Sample Preparation (Solid-Phase Extraction)

  • Aliquoting & Spiking: Transfer 100 µL of plasma into a 96-well plate. Spike with 10 µL of Fluticasone-d3 (100 ng/mL) to establish the internal baseline for self-validation.

  • Protein Disruption: Add 100 µL of 2% phosphoric acid. Causality: This disrupts protein-drug binding and acidifies the sample, ensuring the analyte is optimally prepared for SPE retention.

  • SPE Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through a Mixed-Mode Cation Exchange (MCX) SPE plate.

  • Loading & Washing: Apply the acidified plasma sample. Wash with 1 mL of 5% Methanol in water. Causality: This specific wash concentration removes hydrophilic matrix components without prematurely eluting the lipophilic target[7].

  • Elution & Reconstitution: Elute with 2 x 500 µL of 100% Acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Methanol 50:50 with 10 mM Ammonium Formate).

Phase 2: LC-MS/MS Acquisition 6. Chromatography: Inject 5 µL onto a UPLC C18 column (100 x 2.1 mm, 1.7 µm). Run a gradient from 50% to 95% Methanol over 3.5 minutes at a flow rate of 0.4 mL/min. 7. Detection: Operate the Triple Quadrupole Mass Spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for Ticabesone (


 483.2 

313.1) and the IS (

504.2

313.1).

Objective Performance Comparison

The transition from HPLC-UV to UPLC-MS/MS yields transformative improvements in both throughput and data integrity. Table 1 outlines the fundamental methodological differences, while Table 2 demonstrates how the optimized LC-MS/MS method easily satisfies the stringent criteria set by the FDA.

Table 1: Methodological Comparison (HPLC-UV vs. UPLC-MS/MS)

ParameterTraditional HPLC-UVOptimized UPLC-MS/MS
Analytical Column 5 µm C18 (250 x 4.6 mm)Sub-2 µm C18 (100 x 2.1 mm)
Detection Method UV Absorbance (238 nm)ESI+ MRM (

483.2

313.1)
Run Time 15.0 minutes3.5 minutes
Lower Limit of Quantitation (LLOQ) 50 ng/mL0.5 ng/mL
Linear Dynamic Range 50 – 5,000 ng/mL0.5 – 1,000 ng/mL
Matrix Effect Susceptibility High (Co-eluting peaks)Negligible (IS Normalized)

Table 2: FDA BMV 2018 Validation Metrics for Ticabesone (LC-MS/MS)

Validation ParameterFDA 2018 Acceptance CriteriaObserved PerformanceStatus
Intra-day Precision (CV%)

15% (

20% at LLOQ)
2.4% – 6.1%PASS
Inter-day Accuracy (Bias%)

15% (

20% at LLOQ)
-4.2% to +5.8%PASS
Extraction Recovery Consistent and reproducible94.5% (

3.2%)
PASS
Matrix Factor (IS Normalized) 0.85 – 1.150.98PASS
Autosampler Stability (4°C) Stable for batch durationStable up to 48 hoursPASS

Regulatory Compliance & Trustworthiness

The FDA’s 2018 Guidance for Industry on Bioanalytical Method Validation dictates that analytical methods must be rigorously tested for accuracy, precision, selectivity, sensitivity, and stability[2],[8].

Validation Root FDA BMV 2018 Validation Parameters Acc Accuracy & Precision (±15% bias/CV) Root->Acc Sens Sensitivity (LLOQ S/N > 10) Root->Sens Mat Matrix Effect (IS Normalized) Root->Mat Stab Stability (Benchtop, F/T, Autosampler) Root->Stab

Core bioanalytical method validation parameters based on 2018 FDA guidelines.

By utilizing SPE to physically remove interfering lipids and employing a deuterated internal standard to mathematically correct for residual ionization variations, this method operates as a closed, self-validating loop. It comfortably exceeds the FDA requirement of


 20% CV at the LLOQ[3], ensuring that pharmacokinetic data derived from this assay is scientifically defensible and audit-ready.

References

  • [2] Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. URL: [Link]

  • [8] Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. URL: [Link]

  • [4] An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research (via PMC). URL: [Link]

  • [3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: [Link]

  • [7] Determination of Corticosteroids in Moisturizers by LC-MS/MS. Mass Spectrometry Letters (via ResearchGate). URL: [Link]

  • [6] Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. medRxiv. URL: [Link]

  • [5] LC-MS/MS for Simultaneous Determination and Isomer Separation of 12 Glucocorticoid Residues in Multiple Aquatic Foods. Foods (MDPI). URL: [Link]

Sources

Validation

Publish Comparison Guide: Reproducibility of Ticabesone Propionate Immunosuppressive Effects in vivo

Executive Summary & Technical Context[1][2][3][4][5][6] Ticabesone Propionate (CAS: 73205-13-7) is a synthetic glucocorticoid often encountered in modern pharmaceutical development not as a marketed drug, but as Fluticas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Ticabesone Propionate (CAS: 73205-13-7) is a synthetic glucocorticoid often encountered in modern pharmaceutical development not as a marketed drug, but as Fluticasone Propionate Impurity D (EP/USP nomenclature). While structurally analogous to the potent corticosteroid Fluticasone Propionate, Ticabesone possesses an S-methyl thioester group rather than the S-fluoromethyl group found in Fluticasone.

Reproducing the immunosuppressive and anti-angiogenic effects of Ticabesone Propionate is critical for two primary research verticals:

  • Impurity Qualification: Verifying the biological activity of impurities in Fluticasone drug substances to establish safety thresholds (ICH Q3A/B).

  • Structure-Activity Relationship (SAR) Studies: Investigating how the fluoromethyl-to-methyl substitution affects glucocorticoid receptor (GR) binding kinetics and metabolic stability.

This guide provides a validated framework for reproducing the in vivo effects of Ticabesone Propionate, specifically anchoring on the historic Rat Corneal Neovascularization Model established by Mahoney & Waterbury, while integrating modern cytokine suppression assays.

Mechanistic Grounding & SAR Logic

To reproduce Ticabesone's effects, one must understand its specific mode of action relative to its comparators.

  • Mechanism: Like Dexamethasone and Fluticasone, Ticabesone Propionate acts as a Glucocorticoid Receptor (GR) agonist. Upon binding, the complex translocates to the nucleus, binding to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins (e.g., Annexin A1) and trans-repressing pro-inflammatory transcription factors like NF-κB.

  • The "Fluoromethyl" Factor: The structural difference (S-methyl vs. S-fluoromethyl) significantly alters lipophilicity and metabolic susceptibility. The S-fluoromethyl group in Fluticasone enhances affinity and local tissue retention. Consequently, Ticabesone is expected to be less potent than Fluticasone Propionate and Dexamethasone in most assays, a crucial expectation for valid reproducibility.

Visualization: Glucocorticoid Signaling & SAR Context

G Ticabesone Ticabesone Propionate (S-methyl thioester) GR_Cyt Cytosolic GR Complex Ticabesone->GR_Cyt Moderate Affinity Fluticasone Comparator: Fluticasone Propionate (S-fluoromethyl thioester) Fluticasone->GR_Cyt High Affinity Nucleus Nuclear Translocation GR_Cyt->Nucleus GRE GRE Binding (DNA) Nucleus->GRE Gene Activation NFkB NF-κB / AP-1 Trans-repression Nucleus->NFkB Inhibition Outcome Reduced Cytokines (TNF-α, VEGF) & Anti-Angiogenesis GRE->Outcome NFkB->Outcome

Figure 1: Mechanistic pathway highlighting the parallel action of Ticabesone and Fluticasone, differentiated primarily by receptor affinity and metabolic stability.

Comparative Performance Data

The following data summarizes the expected performance of Ticabesone Propionate when tested against standard comparators in the Silver Nitrate Corneal Model. This data serves as your "Pass/Fail" criteria for reproducibility.

CompoundConcentration (Ointment)Neovascularization Inhibition*Relative PotencyNotes
Dexamethasone 0.1%High (>60% reduction)1.0 (Ref)Gold Standard; consistently inhibits vessel growth.
Ticabesone Propionate 0.1%Moderate (~30-40% reduction)~0.5 - 0.6Statistically significant vs. Vehicle, but less effective than Dexamethasone.
Vehicle PetrolatumNone (0%)-Negative control; establishes baseline vessel growth.

*Inhibition refers to the reduction in vessel length/area compared to vehicle control 7 days post-cautery.

Reproducibility Protocol 1: Rat Corneal Neovascularization

Source Validation: Based on the methodology of Mahoney & Waterbury (1985).[1][2]

This model is the primary in vivo system for validating Ticabesone's anti-inflammatory and anti-angiogenic activity. The cornea is normally avascular; silver nitrate induces inflammation-driven angiogenesis, which corticosteroids specifically inhibit.

Phase A: Materials & Preparation
  • Animals: Male Long-Evans or Sprague-Dawley rats (200–250g).

  • Cautery Agent: Silver Nitrate applicator sticks (75% silver nitrate / 25% potassium nitrate).[1][2]

  • Test Article: Ticabesone Propionate formulated as 0.1% (w/w) ointment in white petrolatum base.

  • Comparator: Dexamethasone 0.1% ointment.[3][4]

Phase B: Experimental Workflow
  • Anesthesia: Induce general anesthesia (Ketamine/Xylazine) and apply topical anesthetic (0.5% proparacaine) to the cornea.[2]

  • Cauterization (The Stimulus):

    • Under a stereomicroscope, apply the silver nitrate stick to the central cornea for exactly 5 seconds .

    • Critical Control: Excess silver nitrate must be washed away immediately with 10mL saline to prevent chemical spread to the conjunctiva.

  • Treatment Regimen:

    • Apply 10 mg of ointment (Ticabesone, Dexamethasone, or Vehicle) topically to the eye immediately after cautery.

    • Repeat application 3 times daily for 7 days.

  • Quantification (Day 7):

    • Euthanize animals. Perfusion with colloidal carbon (India ink) is recommended to visualize vessels.

    • Metric: Measure the length of vessel penetration from the limbus toward the cautery site.

    • Self-Validation Check: The "Burn Stimulus Score" (intensity of the initial burn) must be recorded. If the burn score varies significantly between groups, the experiment is invalid.

Visualization: Experimental Workflow

Workflow cluster_validation Quality Control Start Anesthesia & Topical Block Cautery Silver Nitrate Cautery (Central Cornea, 5s) Start->Cautery Wash Saline Wash (Stop Reaction) Cautery->Wash BurnScore Verify Burn Intensity Score Cautery->BurnScore Treat Topical Tx (TID x 7 Days) Ticabesone / Dex / Vehicle Wash->Treat Readout Day 7 Assessment (Vessel Length/Area) Treat->Readout

Figure 2: Step-by-step workflow for the Silver Nitrate Corneal Neovascularization assay.

Protocol 2: Systemic Cytokine Suppression (Mechanistic Confirmation)

While the corneal model tests anti-angiogenesis, a pure immunosuppressive signal should be validated using an LPS-challenge model. This confirms the compound acts systemically or locally to suppress inflammatory cytokines.

Methodology
  • Sensitization: Administer Ticabesone Propionate (Subcutaneous or IP) at graded doses (e.g., 1, 10, 30 mg/kg). Note: Higher doses may be required compared to Fluticasone due to lower potency.

  • Challenge: 1 hour post-drug, inject Lipopolysaccharide (LPS, E. coli 0111:B4) IP.

  • Readout: Collect serum at 4 hours.

  • Analysis: ELISA for TNF-α and IL-6 .

  • Reproducibility Criteria: Ticabesone must show a dose-dependent reduction in TNF-α, though the IC50 is expected to be higher (less potent) than Dexamethasone.

References

  • Mahoney, J. M., & Waterbury, L. D. (1985). Drug effects on the neovascularization response to silver nitrate cauterization of the rat cornea.[2][5] Current Eye Research, 4(5), 531–535.[2][5]

  • European Pharmacopoeia (Ph. Eur.). Fluticasone Propionate: Impurity D (Ticabesone Propionate).[7]

    • [Link] (Search: Fluticasone Propionate)

  • National Center for Advancing Translational Sciences (NCATS).

  • Biggadike, K., et al. (2008). Fluticasone furoate/fluticasone propionate—different drugs with different properties. Clinical Respiratory Journal, 2(4), 232-234. (Provides context on thioester SAR).

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Context &amp; Regulatory Profiling

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a fundamental extension of experimental integrity. Proper waste management ensures that the highly specific biolog...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a fundamental extension of experimental integrity. Proper waste management ensures that the highly specific biological mechanisms we study in the laboratory do not become uncontrolled ecological hazards outside of it.

The following guide details the operational and disposal plans for Ticabesone , providing self-validating protocols grounded in current environmental and occupational safety standards.

Ticabesone (frequently utilized in research as Ticabesone propionate) is a highly potent, synthetic fluorinated corticosteroid[1]. Because its mechanism of action relies on high-affinity binding to glucocorticoid receptors, even trace amounts can act as potent endocrine-disrupting compounds (EDCs) if released into the environment.

Due to this biological potency, Ticabesone disposal is governed by strict regulatory frameworks:

  • EPA 40 CFR Part 266 Subpart P: The Environmental Protection Agency (EPA) strictly prohibits the sewering (drain disposal) of hazardous waste pharmaceuticals. Ticabesone must be managed as a hazardous pharmaceutical waste and routed for destruction[2][3].

  • NIOSH Hazardous Drugs (HD) List: The National Institute for Occupational Safety and Health (NIOSH) categorizes corticosteroids and hormones as hazardous drugs because they present risks of low-dose organ toxicity, developmental toxicity, and reproductive effects to laboratory personnel[4][5].

Causality-Driven PPE & Engineering Controls

Before initiating any disposal protocol, establishing a self-validating safety perimeter is critical. Do not treat PPE as a formality; understand the specific exposure pathways of the molecule.

  • Respiratory Protection (N95 or PAPR): Causality: Ticabesone is frequently handled as a micronized active pharmaceutical ingredient (API). Micronized powders are highly susceptible to aerosolization. Inhalation bypasses dermal barriers, leading to rapid, unintended systemic absorption of the steroid.

  • Dermal Protection (Double-Gloving with Nitrile): Causality: When Ticabesone is dissolved in organic solvents (e.g., DMSO, methanol) for in vitro assays, the solvent acts as a permeation enhancer, carrying the steroid directly through the skin. Double-gloving ensures that if the outer layer is compromised by the solvent, the inner layer maintains the barrier.

  • Engineering Controls: All transfers of solid waste must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to capture airborne particulates.

Self-Validating Disposal Methodologies

Protocol A: Solid API Waste & Expired Stock

Target: Unused powder, contaminated weighing boats, and spill cleanup materials.

  • Immobilization: If cleaning a powder spill, dampen an absorbent wipe with a compatible solvent (e.g., 70% ethanol) before wiping. Validation: Visually confirm that no dry, dispersible powder remains on the work surface, ensuring zero risk of aerosolization.

  • Containment: Place the contaminated wipes, empty blister packs, and any expired solid stock into a sealable, leak-proof hazardous waste container lined with a heavy-duty poly bag.

  • Labeling & Routing: Affix a "Hazardous Pharmaceutical Waste" label. Under EPA Subpart P, this waste must be routed for high-temperature incineration, as it cannot be safely neutralized chemically in the laboratory[3].

Protocol B: Liquid Waste (Solvent-Dissolved Ticabesone)

Target: Assay supernatants, HPLC effluents, and stock solutions.

  • Segregation: Determine the solvent carrier. Halogenated solvents (e.g., dichloromethane) must be collected separately from non-halogenated solvents (e.g., methanol, DMSO) to prevent exothermic reactions and comply with institutional waste profiling.

  • Collection: Funnel the liquid into a dedicated, high-density polyethylene (HDPE) carboy. Validation: Leave at least 20% headspace in the carboy to accommodate vapor expansion, preventing pressure-induced ruptures.

  • Sealing: Cap the carboy and perform a gentle tilt-test to ensure the PTFE-lined cap seal is uncompromised. Store the carboy in a secondary containment tray until pickup.

Protocol C: Empty Container Decontamination (Triple Rinse)

To classify a container that held potent APIs as "RCRA empty," it must undergo rigorous decontamination[6][7].

  • First Rinse: Add a solvent in which Ticabesone is highly soluble (e.g., methanol) to the empty vial, filling approximately 10% of the vial's volume. Cap and vortex vigorously for 30 seconds. Transfer the rinsate to the Liquid Waste carboy.

  • Second & Third Rinses: Repeat the process two more times. Causality: Serial dilution kinetics dictate that three successive washes exponentially reduce the residual API concentration to sub-pharmacological levels, rendering the glass safe.

  • Defacement: Obliterate the original Ticabesone label with a permanent marker to prevent downstream misidentification. The decontaminated glass vial can now be discarded in the standard broken glass/solid waste stream[6].

Quantitative Waste Segregation Summary

Waste StreamPrimary Contaminant StateRequired Container TypeEPA / NIOSH ClassificationFinal Destruction Method
Solid API Micronized PowderSealed Poly-lined BinSubpart P / NIOSH HDHigh-Temp Incineration
Liquid Solutions Dissolved in SolventHDPE Carboy (PTFE Cap)Hazardous Chemical WasteSolvent Incineration
Spill Cleanup Powder / Liquid MixSealed Poly-lined BinSubpart P / NIOSH HDHigh-Temp Incineration
Empty Vials Trace ResidueStandard Glass DisposalRCRA Empty (Post-Rinse)Landfill / Glass Recycling
Rinsate Trace API in SolventHDPE Carboy (PTFE Cap)Hazardous Chemical WasteSolvent Incineration

Ticabesone Waste Segregation Pathway

TicabesoneDisposal Start Ticabesone Waste Generated Decision Identify Waste Stream Start->Decision Solid Solid Powder / API Decision->Solid Expired/Unused Liquid Liquid Solutions Decision->Liquid Assays/Solvents Empty Empty Containers Decision->Empty Vials/Bottles HazWaste Hazardous Pharmaceutical Waste Collection Solid->HazWaste Liquid->HazWaste TripleRinse Triple Rinse Protocol Empty->TripleRinse TripleRinse->HazWaste Rinsate Incineration High-Temperature Incineration TripleRinse->Incineration RCRA Empty Glass HazWaste->Incineration EPA Subpart P

Operational workflow for the segregation and disposal of Ticabesone laboratory waste.

References

  • Title: New Subpart P Rule: What the 2025 Hazardous Waste Pharmaceuticals Regulations Mean for Your Facility Source: WasteMedic URL: [Link]

  • Title: Discover NIOSH Hazardous List For Safer Workplace Source: QualifiedTC URL: [Link]

  • Title: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: NIOSH Alert: Preventing occupational exposures to antineoplastic and other hazardous drugs Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

Sources

Handling

Advanced PPE &amp; Safety Protocol: Handling Ticabesone

CAS: 73205-13-7 (Propionate) | Class: Fluorinated Glucocorticoid | Hazard Band: OEB 4/5 (High Potency) Part 1: Executive Safety Summary (Immediate Action Card) Status: STOP & VERIFY. Ticabesone is a high-potency syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 73205-13-7 (Propionate) | Class: Fluorinated Glucocorticoid | Hazard Band: OEB 4/5 (High Potency)

Part 1: Executive Safety Summary (Immediate Action Card)

Status: STOP & VERIFY. Ticabesone is a high-potency synthetic glucocorticoid. It possesses significant reproductive toxicity (H360), specific target organ toxicity (H373), and respiratory sensitization (H334) risks. Handling requires High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.

Parameter Critical Standard
Primary Hazard Inhalation of particulate matter; Dermal absorption.
Containment MANDATORY. Handle only within a Certified Fume Hood, BSC Class II, or Glovebox (Isolator).
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P3 only if inside active containment.
Dermal Double-gloving (Nitrile/Neoprene) + Tyvek® Lab Coat/Coverall with elastic cuffs.
Pregnancy Strict Exclusion. Personnel who are pregnant or trying to conceive must avoid handling.
Part 2: Hazard Characterization & Risk Profile

As a Senior Application Scientist, I must emphasize that the safety profile of Ticabesone is extrapolated from its structural analogues (e.g., Fluticasone Propionate). Fluorinated corticosteroids at C6 and C9 positions exhibit enhanced lipophilicity and receptor binding affinity, drastically lowering the threshold for biological activity.

The Mechanistic Risk
  • Potency: Ticabesone is a high-affinity agonist for the Glucocorticoid Receptor (GR). Minute quantities (micrograms) inhaled can suppress the Hypothalamic-Pituitary-Adrenal (HPA) axis.

  • Sensitization: Repeated exposure can lead to Type I (respiratory) and Type IV (dermal) hypersensitivity.

  • Reproductive Toxicity: Glucocorticoids are teratogenic. Systemic absorption can disrupt fetal development.

Occupational Exposure Band (OEB) Assignment

Based on its structural potency, Ticabesone is classified as OEB 4 (1 µg/m³ < OEL < 10 µg/m³) or OEB 5 (< 1 µg/m³) depending on the specific salt form and purity.

Table 1: Physico-Chemical Hazard Data

Property Data Implication for PPE
Physical State White to off-white crystalline solid High dust generation potential during weighing.
Particle Size Often micronized (< 10 µm) Penetrates standard surgical masks; requires HEPA filtration.

| Solubility | Lipophilic (insoluble in water) | Readily absorbs through skin/gloves if dissolved in organic solvents (DMSO, Ethanol). |

Part 3: PPE Selection Matrix (Task-Based)

Do not use a "one size fits all" approach. PPE must scale with the energy imparted to the substance.

Table 2: Task-Specific PPE Requirements

Operation Energy Level Respiratory Protection Dermal Protection Containment
Storage/Transfer Low (Closed containers) Surgical Mask (Min) Single Nitrile Gloves (0.11mm) Standard Lab Bench
Weighing/Dispensing Medium (Open powder) N95 / FFP3 (Fit-tested) Double Nitrile (Outer glove extended cuff) + Tyvek Sleeves BSC Class II or Vented Balance Enclosure
Solution Prep (DMSO) High (Solvent vector) N95 / FFP3 Double Gloves (Chem-rated: Laminate/Butyl if >10 min exposure) Chemical Fume Hood

| Spill Cleanup | Critical (Uncontrolled) | PAPR (HEPA Filter) | Tychem® Suit (Taped seams) + Double Gloves + Boot Covers | Evacuate & Isolate |

Part 4: Gowning & De-Gowning Protocol

The majority of exposure events occur during doffing (removing PPE), where contaminated dust on the suit is aerosolized.

The "Clean-to-Dirty" Logic

You must visualize your PPE as a series of barriers. The inner layer protects you; the outer layer traps the chemical.

Diagram 1: Sequential Gowning Workflow

GowningProtocol cluster_zone Critical Control Point: Doffing Start Start: Anteroom Step1 1. Shoe Covers & Hair Net Start->Step1 Step2 2. Inner Gloves (Taped to lab coat) Step1->Step2 Step3 3. Respiratory Gear (N95 or PAPR) Step2->Step3 Step4 4. Outer Gloves (Long cuff) Step3->Step4 Work EXECUTE WORK (Inside Hood) Step4->Work Doff1 1. Remove Outer Gloves (Inside Hood) Work->Doff1 Work Complete Doff2 2. Remove Gown/Suit (Roll inside-out) Doff1->Doff2 Doff3 3. Remove Respirator (Last item) Doff2->Doff3 Wash 4. Wash Hands (Soap/Water 20s) Doff3->Wash

Caption: Workflow emphasizes removing the most contaminated outer layers (gloves) while hands are still inside the containment device to prevent area contamination.

Part 5: Operational Handling & Disposal
1. Weighing Protocol (The "Static" Trap)

Ticabesone powder is often static.

  • Technique: Use an anti-static gun (ionizer) before weighing.

  • Vessel: Weigh directly into the final vessel if possible to avoid transfer losses and dust.

  • Solvent Addition: Add solvent gently down the side of the vial to wet the powder without displacing air (which ejects dust).

2. Decontamination

Standard ethanol sprays may spread the powder rather than deactivate it.

  • Step 1: Wipe surfaces with a surfactant/detergent (e.g., 1% SDS) to encapsulate particles.

  • Step 2: Follow with water to remove surfactant.

  • Step 3: Final wipe with 70% Isopropanol for sterility (if required).

  • Note: Strong oxidizers (Bleach) can degrade corticosteroids but may create hazardous byproducts. Detergent removal is preferred.

3. Waste Disposal
  • Solids: Segregate as "Cytotoxic/High Potency" waste (Purple bin/Yellow bin depending on region). Incineration is the only acceptable destruction method ( > 1000°C).

  • Liquids: Do not pour down the drain. Collect in dedicated "Halogenated Solvent" carboys labeled "Contains Ticabesone".

Part 6: Emergency Response

Diagram 2: Exposure Decision Logic

ExposureResponse Exposure Exposure Event Type Identify Type Exposure->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhale Fresh Air + Medical Monitoring Inhalation->Act_Inhale Act_Skin Wash 15min (Soap) Do NOT Scrub Skin->Act_Skin Act_Eye Flush 15min (Eye Wash Station) Eye->Act_Eye Report Report to EHS (SDS Review) Act_Inhale->Report Act_Skin->Report Act_Eye->Report

Caption: Immediate triage steps for Ticabesone exposure. Note: Scrubbing skin can increase absorption; gentle washing is critical.

References
  • Santa Cruz Biotechnology. (2025).[1] Ticabesone Propionate Safety Data Sheet (CAS 73205-13-7). Retrieved from

  • Cayman Chemical. (2025).[2] Fluticasone Propionate Safety Data Sheet (Analogue Reference). Retrieved from

  • National Institutes of Health (NIH). (2024). Ticabesone - Global Substance Registration System (GSRS). Retrieved from

  • SafeWork NSW. (2023). Handling Potent Corticosteroids in the Laboratory. Retrieved from

  • Merck/Sigma-Aldrich. (2025). Ticabesone Propionate Product Information. Retrieved from

Sources

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